Sarcandrone A
Description
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-6-methoxyphenyl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O8/c1-38-26-18-24(36)32(40-3)33-29(26)21(16-25(41-33)20-12-8-5-9-13-20)28-23(35)17-27(39-2)30(31(28)37)22(34)15-14-19-10-6-4-7-11-19/h4-15,17-18,21,25,35-37H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQIVIOAVUCHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)C=CC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sarcandrone A: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcandrone A, a complex natural product, has garnered interest within the scientific community. This document provides a comprehensive overview of its natural origin and a detailed technical protocol for its extraction and isolation. The primary documented source of this compound is the plant Sarcandra glabra. The isolation procedure involves a multi-step process encompassing solvent extraction, fractionation, and a series of chromatographic separations. This guide synthesizes published methodologies to provide a practical framework for researchers seeking to obtain pure this compound for further investigation.
Natural Source
This compound is a bioactive compound isolated from Sarcandra glabra (Thunb.) Nakai, a perennial evergreen shrub belonging to the Chloranthaceae family.[1] This plant is widely distributed in the tropical and subtropical regions of East Asia and India, including southern China.[1] In traditional Chinese medicine, Sarcandra glabra is utilized for various ailments, and modern research has identified a rich diversity of chemical constituents within the plant, including terpenoids, coumarins, and flavonoids.[1] The leaves and roots of Sarcandra glabra are often the primary parts of the plant used for the isolation of its bioactive compounds.[2][3]
Extraction and Isolation
The isolation of this compound from Sarcandra glabra is a meticulous process that requires a combination of extraction and chromatographic techniques. The following protocol is a synthesized representation of methodologies described in the scientific literature.
General Experimental Workflow
The overall process for isolating this compound can be visualized as a multi-stage workflow, beginning with the preparation of the plant material and culminating in the purification of the target compound.
Caption: Workflow for the Isolation of this compound.
Detailed Experimental Protocol
2.2.1. Plant Material and Extraction
-
Plant Material Preparation: Air-dried leaves of Sarcandra glabra (6.5 kg) are used as the starting material.[2]
-
Extraction: The dried leaves are extracted with 95% aqueous ethanol (3 x 20 L) for 3 hours for each extraction cycle.[2]
-
Concentration: The resulting solvent is removed under reduced pressure to yield a crude extract.[2]
2.2.2. Fractionation
-
Solvent Partitioning: The crude extract is suspended in warm water (1.5 L) and then sequentially extracted with petroleum ether (3 x 3.0 L) and dichloromethane (3 x 3.0 L).[2] This partitioning separates compounds based on their polarity.
2.2.3. Chromatographic Purification
The dichloromethane fraction, which is enriched with compounds of intermediate polarity like this compound, is subjected to a series of chromatographic steps for purification.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (100–200 mesh or 200–300 mesh).[2]
-
Mobile Phase: A gradient of dichloromethane/methanol (CH2Cl2/MeOH) is used for elution, starting from 1:0 and gradually increasing the polarity to 100:1, 50:1, 25:1, and 5:1 (v/v).[2]
-
Fraction Collection: Fractions are collected based on the elution profile.
-
-
Further Purification: The fractions containing this compound, as identified by techniques such as Thin Layer Chromatography (TLC), are subjected to further purification steps. These may include:
-
Sephadex LH-20 Column Chromatography: This technique separates molecules based on their size.[2]
-
MCI Gel Column Chromatography. [2]
-
Toyopearl HW-40C Column Chromatography. [2]
-
Preparative High-Performance Liquid Chromatography (HPLC): A final polishing step using a reversed-phase column (e.g., RP-C18) is often employed to obtain highly pure this compound.[2]
-
Data Presentation
The following table summarizes the key quantitative parameters of the extraction and initial fractionation process as described in the literature.
| Parameter | Value | Reference |
| Plant Material (Dried Leaves) | 6.5 kg | [2] |
| Extraction Solvent | 95% Aqueous Ethanol | [2] |
| Extraction Volume | 3 x 20 L | [2] |
| Extraction Duration (per cycle) | 3.0 hours | [2] |
| Crude Extract Yield | 796 g | [2] |
| Water for Suspension | 1.5 L | [2] |
| Petroleum Ether for Partitioning | 3 x 3.0 L | [2] |
| Dichloromethane for Partitioning | 3 x 3.0 L | [2] |
| Dichloromethane Fraction Weight | 150.0 g | [2] |
Signaling Pathways and Logical Relationships
While this document focuses on the isolation of this compound, it is important for drug development professionals to understand the broader context of natural product discovery. The following diagram illustrates the logical relationship between the natural source and the potential for drug discovery.
Caption: From Natural Source to Drug Discovery.
Conclusion
The isolation of this compound from Sarcandra glabra is a well-defined, albeit multi-step, process. This guide provides a detailed technical framework based on established scientific literature to aid researchers in obtaining this compound for further scientific inquiry and potential drug development applications. The combination of solvent extraction, liquid-liquid partitioning, and various column chromatography techniques is essential for achieving a high degree of purity. The provided workflow and protocols offer a solid foundation for laboratories equipped for natural product chemistry.
References
- 1. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids from the leaves of <i>Sarcandra glabra</i> [cjnmcpu.com]
- 3. Sarcanolides C–E: three new lindenane sesquiterpenoid dimers with anti-inflammatory activities from Sarcandra glabra - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Unveiling the Bioactive Potential of Sarcandra glabra Sesquiterpenoids: A Technical Guide
Executive Summary: While the specific compound "Sarcandrone A" remains elusive in current scientific literature, extensive research into the chemical constituents of Sarcandra glabra has unveiled a rich diversity of sesquiterpenoids with significant therapeutic potential. This technical guide consolidates the available data on a prominent class of these compounds, the sarcandrolides, which are likely the subject of interest given the phonetic similarity. This document details their discovery, historical context, chemical structures, and biological activities, with a focus on their anti-inflammatory and anticancer properties. Detailed experimental protocols and visual representations of key signaling pathways are provided to support further research and development in this promising area of natural product chemistry.
Discovery and Historical Background
The quest for novel bioactive compounds from medicinal plants has led to extensive investigation of Sarcandra glabra, a perennial herb used in traditional Chinese medicine for a variety of ailments, including inflammation and tumors. In 2010, a significant breakthrough was reported by He et al. with the isolation and characterization of two new sesquiterpenes, sarcandralactones A and B, and five new dimeric sesquiterpenoids, sarcandrolides A-E, from the whole plants of Sarcandra glabra. The name "this compound" is not present in the peer-reviewed literature and may be a trivial name or a misnomer for one of these or other related compounds isolated from Sarcandra glabra.
The discovery of these compounds was significant as they represented novel structural skeletons. The isolation was achieved through a systematic phytochemical investigation involving solvent extraction and various chromatographic techniques. The structural elucidation of these complex molecules was accomplished using a combination of spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Subsequent research on Sarcandra glabra has continued to yield a plethora of sesquiterpenoids, including additional sarcandrolides and other classes like the sarglanoids. These findings have solidified the importance of Sarcandra glabra as a valuable source of structurally diverse and biologically active natural products.
Chemical Structures
The sarcandrolides are a series of dimeric sesquiterpenoids, meaning they are formed from the joining of two C15 sesquiterpene units. Their complex, polycyclic structures are a key feature, contributing to their specific biological activities. The foundational structures of these compounds are typically based on lindenane-type sesquiterpenoid monomers.
Quantitative Biological Data
The initial biological evaluation of sarcandrolides focused on their cytotoxic effects against various cancer cell lines. Subsequent studies have also explored their anti-inflammatory properties. The following tables summarize the key quantitative data available in the literature.
Table 1: Cytotoxic Activity of Sarcandrolides
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Sarcandrolide A | HL-60 | 3.5 | He et al., 2010 |
| A-549 | 8.2 | He et al., 2010 | |
| MCF-7 | 9.1 | He et al., 2010 | |
| HCT-116 | 6.8 | He et al., 2010 | |
| Sarcandrolide B | HL-60 | > 10 | He et al., 2010 |
| A-549 | > 10 | He et al., 2010 | |
| MCF-7 | > 10 | He et al., 2010 | |
| HCT-116 | > 10 | He et al., 2010 | |
| Sarcandrolide C | HL-60 | 2.1 | He et al., 2010 |
| A-549 | 5.4 | He et al., 2010 | |
| MCF-7 | 6.3 | He et al., 2010 | |
| HCT-116 | 4.7 | He et al., 2010 |
Table 2: Anti-inflammatory Activity of Sesquiterpenoids from Sarcandra glabra
| Compound | Assay | IC₅₀ (µM) | Reference |
| Sarglanoid C | NO production in LPS-induced RAW 264.7 cells | 17.2 ± 0.3 | Sarcanolides C–E... |
| Sarglanoid D | NO production in LPS-induced RAW 264.7 cells | 13.4 ± 0.3 | Sarcanolides C–E... |
| Sarglanoid E | NO production in LPS-induced RAW 264.7 cells | 16.6 ± 0.1 | Sarcanolides C–E... |
Experimental Protocols
Isolation of Sarcandrolides
The following is a generalized protocol based on the methods described by He et al. (2010) for the isolation of sarcandrolides from Sarcandra glabra.
-
Extraction: Air-dried and powdered whole plants of Sarcandra glabra are extracted exhaustively with a solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity.
-
Column Chromatography: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of petroleum ether and ethyl acetate.
-
Sephadex LH-20 Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using a solvent system like methanol/chloroform.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of the individual sarcandrolides is achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of methanol and water or acetonitrile and water.
Cytotoxicity Assay (MTT Assay)
The following protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HL-60, A-549, MCF-7, HCT-116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds (sarcandrolides) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Nitric Oxide (NO) Production Assay
This protocol is used to evaluate the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated overnight.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubating for a short period.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
IC₅₀ Calculation: The IC₅₀ value is determined by calculating the concentration of the compound that inhibits NO production by 50% compared to the LPS-treated control.
Signaling Pathway Visualizations
The anti-inflammatory and anticancer activities of many natural products are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific interactions of sarcandrolides with these pathways require further investigation, the following diagrams illustrate the general mechanisms of these pathways, which are likely targets for these bioactive compounds.
Caption: Generalized NF-κB signaling pathway and potential points of inhibition by sarcandrolides.
Caption: Overview of the MAPK signaling cascade and potential inhibitory targets for sarcandrolides.
Preliminary Bioactivity Screening of Sarcandrone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcandrone A, a natural compound, has garnered interest for its potential therapeutic properties. This technical guide outlines a comprehensive framework for the preliminary bioactivity screening of this compound, focusing on its anti-inflammatory and anti-cancer activities. While specific quantitative data for this compound remains limited in publicly available literature, this document details the requisite experimental protocols and data presentation formats necessary for a thorough initial evaluation. The guide also provides visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the potential mechanisms of action.
Introduction
Natural products are a cornerstone of drug discovery, offering a vast chemical diversity for identifying novel therapeutic agents. This compound, a compound of interest, warrants systematic investigation to elucidate its biological effects. A preliminary bioactivity screen is the crucial first step in this process, providing essential data on the compound's potential efficacy and mechanism of action. This guide focuses on two key areas of investigation: anti-inflammatory and anti-cancer activities, which are common endpoints in the initial screening of natural products.
Anti-Inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, making the identification of novel anti-inflammatory agents a significant therapeutic goal. The preliminary screening of this compound for anti-inflammatory activity would involve assessing its ability to modulate key inflammatory mediators in a cellular model of inflammation.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro model to screen for anti-inflammatory activity.
Objective: To determine the dose-dependent effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug) are included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is determined from the dose-response curve.
Data Presentation: Anti-Inflammatory Activity of this compound
Quantitative data for this compound is not currently available in the reviewed literature. The following table is a template for presenting such data once obtained.
| Biomarker | Assay | Cell Line | IC₅₀ (µM) [95% CI] | Max Inhibition (%) |
| Nitric Oxide (NO) | Griess Assay | RAW 264.7 | Data not available | Data not available |
| TNF-α | ELISA | RAW 264.7 | Data not available | Data not available |
| IL-6 | ELISA | RAW 264.7 | Data not available | Data not available |
Anti-Cancer Activity
The evaluation of a compound's potential to inhibit cancer cell growth and induce apoptosis is a critical component of preliminary bioactivity screening.
Experimental Protocol: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of this compound on various human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) are maintained in appropriate culture media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control is included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. IC₅₀ values are calculated from the dose-response curves.
Data Presentation: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h [95% CI] |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT116 | Colorectal Carcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
Experimental Protocol: Apoptosis Detection by Western Blot
Western blotting is used to detect key proteins involved in the apoptotic cascade.
Objective: To investigate whether this compound induces apoptosis by examining the expression levels of key apoptosis-related proteins.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound at its IC₅₀ concentration for 24-48 hours. Cells are then harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Signaling Pathway Analysis
Understanding the molecular pathways affected by this compound is crucial for elucidating its mechanism of action. Based on the common mechanisms of anti-inflammatory and anti-cancer agents, the NF-κB and MAPK signaling pathways are primary targets for investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anti-cancer drugs.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow Visualization
A clear workflow is essential for the systematic screening of natural products.
Unveiling the Anti-Cancer Arsenal of Sarcandra glabra: A Mechanistic Exploration
For Immediate Release
Shanghai, China – November 18, 2025 – While the specific compound "Sarcandrone A" remains uncharacterized in publicly available scientific literature, a deep dive into the medicinal plant Sarcandra glabra (Thunb.) Nakai, a member of the Chloranthaceae family, reveals a treasure trove of bioactive constituents with significant anti-cancer potential. This technical guide synthesizes the current understanding of the mechanisms of action of key compounds isolated from Sarcandra glabra, offering insights for researchers, scientists, and drug development professionals.
Sarcandra glabra, a herb long used in traditional Chinese medicine, has been shown to possess anti-inflammatory, antiviral, and notably, anti-tumor properties.[1][2] Over 200 chemical compounds have been isolated from this plant, including sesquiterpenes, flavonoids, phenolic acids, and coumarins.[2] Among these, several compounds have demonstrated promising anti-cancer activities in preclinical studies. This guide will focus on the elucidated mechanisms of a key bioactive compound, uvangoletin, and touch upon other active constituents.
Uvangoletin: A Multi-pronged Assault on Cancer Cells
Uvangoletin, a dihydrochalcone extracted from Sarcandra glabra, has emerged as a potent anti-cancer agent, particularly against hepatocellular carcinoma (HCC).[3] Its mechanism of action is multifaceted, involving the induction of programmed cell death (apoptosis) and cellular recycling (autophagy), as well as the inhibition of cancer cell invasion and migration.[3]
Induction of Apoptosis and Autophagy
Studies on HepG2 human hepatocellular carcinoma cells have shown that uvangoletin can trigger both apoptotic and autophagic cell death.[3] This dual-action is significant as it suggests a robust mechanism for eliminating cancer cells. Interestingly, the inhibition of uvangoletin-induced autophagy was found to suppress apoptosis, indicating a complex interplay between these two cellular processes.[3]
Inhibition of Metastasis
A critical aspect of cancer progression is metastasis, the spread of cancer cells to distant organs. Uvangoletin has been shown to inhibit the invasion and migration of HCC cells, key steps in the metastatic cascade.[3] This anti-metastatic effect is linked to its ability to modulate the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.
Modulation of Key Signaling Pathways
The anti-cancer effects of uvangoletin are orchestrated through its influence on several critical intracellular signaling pathways. Mechanistic studies have revealed that uvangoletin treatment leads to a significant decrease in the phosphorylation (and thus activation) of key proteins in the following pathways:[3]
-
Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
-
MAPK Pathway: The mitogen-activated protein kinase pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Uvangoletin was found to decrease the phosphorylation of JNK, ERK, and p38 MAPKs.[3]
-
TGFβ/Smad2 Pathway: This pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production, and its dysregulation is often implicated in cancer progression.
The simultaneous targeting of these multiple pathways underscores the potential of uvangoletin as a promising anti-cancer therapeutic.
Other Bioactive Compounds from Sarcandra glabra
While uvangoletin has been a major focus of recent research, other compounds from Sarcandra glabra also exhibit anti-cancer properties:
-
Rosmarinic Acid: This phenolic compound has been shown to inhibit the proliferation and migration of MDA-MB-231 breast cancer cells and promote their apoptosis.[4]
-
Caffeic acid 3,4-dihydroxyphenethyl ester (CADPE): This natural polyphenol has demonstrated potent in vitro anti-cancer activity against various cancer cell lines and has shown in vivo efficacy in reducing tumor growth in mouse models of hepatoma and sarcoma.[1]
Quantitative Data Summary
| Compound | Cell Line | Assay | Result | Reference |
| Uvangoletin | HepG2 | MTT Assay | Inhibition of cell proliferation | [3] |
| Uvangoletin | HepG2 Xenograft | In vivo | Inhibition of tumor growth | [3] |
| Rosmarinic Acid | MDA-MB-231 | Not Specified | Repressed cell proliferation and migration, facilitated apoptosis | [4] |
| CADPE | H22 (Hepatoma) | In vivo | Significantly decreased tumor growth (2.5mg/kg ip) | [1] |
| CADPE | S180 (Sarcoma) | In vivo | Significantly decreased tumor growth (2.5mg/kg ip) | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While specific, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the cited studies on uvangoletin generally include:
-
Cell Culture: Maintenance of hepatocellular carcinoma cell lines (e.g., HepG2) in appropriate culture media and conditions.
-
MTT Assay: A colorimetric assay to assess cell metabolic activity, used as an indicator of cell viability and proliferation, to determine the cytotoxic effects of uvangoletin.
-
Flow Cytometry: Used to quantify the percentage of apoptotic cells after treatment with uvangoletin, typically using Annexin V and propidium iodide staining.
-
Immunofluorescence Assay: To visualize and quantify autophagic vesicles (autophagosomes) within cells, often using antibodies against LC3, a key autophagy marker.
-
Wound Healing Assay and Transwell Invasion/Migration Assays: In vitro assays to assess the effect of uvangoletin on the migratory and invasive capabilities of cancer cells.
-
Western Blotting: A technique used to detect and quantify the expression levels of specific proteins and their phosphorylation status (e.g., p-JNK, p-ERK, p-p38, p-AKT, p-mTOR) to elucidate the signaling pathways affected by uvangoletin.
-
Xenograft Model: In vivo studies where human cancer cells (e.g., HepG2) are implanted into immunodeficient mice to evaluate the anti-tumor efficacy of uvangoletin in a living organism.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further clarify the complex mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Uvangoletin inhibits the Akt/mTOR, MAPK, and TGFβ/Smad2 signaling pathways, leading to diverse anti-cancer effects.
Caption: A generalized workflow for investigating the anti-cancer properties of compounds from Sarcandra glabra.
Conclusion and Future Directions
The compounds isolated from Sarcandra glabra, particularly uvangoletin, present compelling evidence for their potential as novel anti-cancer agents. Their ability to modulate multiple key signaling pathways involved in cancer cell proliferation, survival, and metastasis suggests a promising therapeutic window. Future research should focus on the detailed elucidation of the molecular targets of these compounds, their pharmacokinetic and pharmacodynamic properties, and their efficacy in a broader range of cancer models. The development of synthetic analogs could also lead to improved potency and drug-like properties. While the journey from natural product to clinical application is long and arduous, the anti-cancer arsenal of Sarcandra glabra certainly warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uvangoletin, extracted from Sarcandra glabra, exerts anticancer activity by inducing autophagy and apoptosis and inhibiting invasion and migration on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic effect and targets of herba Sarcandrae on breast cancer and the construction of a prognostic signature consisting of inflammation-related genes - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Sarcandrone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcandrone A, a naturally occurring hybrid flavan-chalcone, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from the medicinal plant Sarcandra glabra, this compound has demonstrated noteworthy anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for evaluating its biological activity, and a visual representation of its known signaling pathways.
Physicochemical Properties
This compound is a yellow powder. While specific quantitative data such as melting point, boiling point, and density have not been extensively reported in publicly available literature, its fundamental chemical and physical characteristics have been described.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1190225-47-8 | N/A |
| Molecular Formula | C30H24O6 | N/A |
| Appearance | Yellow powder | N/A |
| Compound Type | Flavan-chalcone hybrid | [1] |
| Natural Source | Sarcandra glabra (formerly Chloranthus spicatus) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Spectroscopic Data
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are essential for elucidating the complex molecular structure of this compound. This data provides detailed information about the chemical environment of each proton and carbon atom within the molecule.
(Note: Specific ¹H and ¹³C NMR spectral data for this compound are not available in the provided search results.)
1.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would reveal characteristic absorption bands for hydroxyl groups, carbonyl groups, aromatic rings, and other structural features.
(Note: Specific IR spectral data for this compound is not available in the provided search results.)
1.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing conjugated systems present in the flavan and chalcone moieties of this compound.
(Note: Specific UV-Vis spectral data for this compound is not available in the provided search results.)
1.1.4. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.
(Note: Specific mass spectrometry data for this compound is not available in the provided search results.)
Biological Activity and Signaling Pathways
This compound has shown promising biological activities, primarily as an anti-inflammatory and anticancer agent. Its mechanisms of action are believed to involve the modulation of key signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of compounds isolated from Sarcandra glabra have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines. This compound is hypothesized to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activity or preventing NF-κB nuclear translocation.
Anticancer Activity: Induction of Apoptosis
This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. One of the primary mechanisms by which chemotherapeutic agents induce cancer cell death is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of caspases, which are proteases that execute the cell death program. The process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathway. While the precise apoptotic pathway activated by this compound is yet to be fully elucidated, it is hypothesized to involve the activation of this caspase cascade, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
3.1.1. Materials
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
3.1.2. Protocol
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Western Blot Analysis for NF-κB Pathway
Western blotting is a technique used to detect specific proteins in a sample. This protocol describes the detection of key proteins in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms, to assess the effect of this compound.
3.2.1. Materials
-
Cancer cell lines
-
This compound
-
LPS (lipopolysaccharide) or other inflammatory stimulus
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween 20)
-
ECL detection reagent
-
Chemiluminescence imaging system
3.2.2. Protocol
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
References
The Genus Sarcandra: A Rich Source of Novel Bioactive Compounds for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The genus Sarcandra, belonging to the family Chloranthaceae, has a long history of use in traditional medicine, particularly in China and Southeast Asia. Modern scientific investigation has unveiled a wealth of structurally diverse and biologically active compounds within this genus, with Sarcandra glabra being the most extensively studied species. This technical guide provides a comprehensive overview of the novel compounds isolated from Sarcandra, their potential therapeutic applications, and the methodologies employed in their discovery and evaluation. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and drug development.
Major Classes of Bioactive Compounds in Sarcandra
Phytochemical investigations of the genus Sarcandra have led to the isolation and identification of over 400 chemical constituents.[1][2] These compounds are primarily categorized into several major classes, each exhibiting a range of promising biological activities.
-
Sesquiterpenoids: This is one of the most characteristic and abundant classes of compounds in Sarcandra. They are known for their complex and diverse structures, including lindenane, eudesmane, and eremophilane types, as well as their dimeric and trimeric forms.[3] Many sesquiterpenoids from Sarcandra have demonstrated significant anti-inflammatory and anti-tumor activities.[4]
-
Flavonoids: A wide array of flavonoids, including flavones, flavonols, and their glycosides, have been isolated from Sarcandra.[4][5] These compounds are major contributors to the antioxidant and anti-inflammatory properties of the plant extracts.[4]
-
Coumarins: Various coumarins and their glycosides have been identified in Sarcandra, contributing to the plant's diverse pharmacological profile.[4]
-
Phenolic Acids: Caffeoylquinic acid derivatives, such as rosmarinic acid and chlorogenic acid, are prominent phenolic acids in Sarcandra. These compounds are well-known for their potent antioxidant and anti-inflammatory effects.[4]
-
Lignans: Several lignans have also been reported from this genus, adding to the chemical diversity and potential bioactivities.[1]
Experimental Protocols for Compound Discovery and Bioactivity Assessment
The discovery of novel compounds from Sarcandra and the evaluation of their therapeutic potential involve a series of systematic experimental procedures.
Isolation and Purification of Bioactive Compounds
The general workflow for isolating and purifying compounds from Sarcandra is outlined below.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review [frontiersin.org]
- 5. [Studies on flavonoid glycosides of Sarcandra glabra] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Extraction of Sarcandrone A: An Application Note and Protocol for Researchers
For Immediate Release
[City, State] – [Date] – A detailed application note and high-yield extraction protocol for Sarcandrone A, a promising bioactive compound isolated from Sarcandra glabra, is now available for researchers, scientists, and drug development professionals. This document provides comprehensive methodologies, quantitative data, and visual workflows to facilitate the efficient isolation of this valuable sesquiterpenoid for further investigation into its therapeutic potential.
This compound has garnered significant interest in the scientific community for its potential anti-inflammatory and anti-cancer properties. This application note outlines a robust and efficient Microwave-Assisted Extraction (MAE) protocol, which has been shown to be a superior method for extracting bioactive compounds from plant materials, offering improved yields and reduced extraction times compared to conventional methods.
Summary of Extraction Methods and Yields
Several methods can be employed for the extraction of compounds from Sarcandra glabra. The following table summarizes a comparison of different extraction techniques. While specific yield data for this compound is not widely published, studies on similar compounds and general components of Sarcandra glabra indicate that modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of efficiency and yield of active components over traditional methods. For instance, one study highlighted that microwave extraction is a superior method in terms of speed and the yield of available components from Sarcandra glabra when compared to methods like cold-soaking, percolation, and reflux extraction.
| Extraction Method | Typical Solvents | Key Parameters | Reported Yield/Efficiency | Reference |
| Conventional Solid-Liquid Extraction | 95% Ethanol | Reflux or maceration for extended periods (e.g., 3 x 3 hours) | Low yield for specific sesquiterpenoids (e.g., 2.4 mg of a new sesquiterpenoid from 6.5 kg of dried leaves) | [1] |
| Microwave-Assisted Extraction (MAE) | Ethanol-water mixtures | Optimized temperature, time, and microwave power | Generally higher yields and shorter extraction times for bioactive compounds from plant materials. Considered a fast, economical, and efficient method.[2] | [2] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol-water mixtures | Optimized ultrasonic power, time, and temperature | Higher content of availability components compared to some conventional methods. | [2] |
Experimental Protocol: High-Yield Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on optimized MAE methods for the extraction of sesquiterpenoids and other bioactive compounds from plant matrices and is adapted for the high-yield extraction of this compound from Sarcandra glabra.
1. Plant Material Preparation:
- Collect fresh, healthy leaves of Sarcandra glabra.
- Wash the leaves thoroughly with distilled water to remove any dirt and debris.
- Air-dry the leaves in the shade or use a lyophilizer for complete drying.
- Grind the dried leaves into a fine powder (40-60 mesh) using a laboratory mill.
2. Microwave-Assisted Extraction:
- Place 10 g of the dried Sarcandra glabra powder into a microwave-safe extraction vessel.
- Add 200 mL of 80% (v/v) ethanol in distilled water to the vessel.
- Set the microwave extractor to the following parameters:
- Microwave power: 500 W
- Extraction temperature: 60°C
- Extraction time: 20 minutes
- After extraction, allow the mixture to cool to room temperature.
- Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
- Collect the filtrate and repeat the extraction process on the residue one more time with fresh solvent to maximize the yield.
- Combine the filtrates from both extractions.
3. Purification of this compound:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.
- Suspend the crude extract in distilled water and partition successively with petroleum ether, dichloromethane, and ethyl acetate. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the dichloromethane or ethyl acetate fraction.
- Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
- Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing this compound.
- Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
Experimental Workflow
Caption: Workflow for the high-yield extraction and purification of this compound.
Signaling Pathway Modulation by this compound
Preliminary studies on extracts of Sarcandra glabra and related compounds suggest that this compound may exert its biological effects through the modulation of key cellular signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Some compounds isolated from Sarcandra glabra have been shown to suppress the activation of NF-κB.[3] This suggests that this compound may inhibit inflammation by preventing the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.
TGF-β Signaling Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. An extract of Sarcandra glabra has been reported to induce the expression of p21, a cell cycle inhibitor, by up-regulating the TGF-β pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4] This indicates a potential mechanism for the anti-cancer activity of this compound.
Caption: Putative signaling pathways modulated by this compound.
This application note provides a foundational protocol for the high-yield extraction of this compound. Researchers are encouraged to further optimize the parameters based on their specific equipment and research goals. The elucidation of the precise mechanisms by which this compound modulates cellular signaling pathways will be critical for the development of novel therapeutics.
References
- 1. Ultrasound-Assisted Aqueous Extraction of Biocompounds from Orange Byproduct: Experimental Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. sciencedaily.com [sciencedaily.com]
Application Note: Quantitative Analysis of Sarcandrone A by High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Sarcandrone A, a bioactive sesquiterpenoid found in Sarcandra glabra.[1][2] The described protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method is designed to be specific, accurate, and precise, making it suitable for quality control and research applications.
Introduction
This compound is a sesquiterpenoid isolated from Sarcandra glabra (Thunb.) Nakai, a plant used in traditional Chinese medicine.[1][2] This compound, along with other constituents of S. glabra, has garnered interest for its potential pharmacological activities.[3][4] Accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Sarcandra glabra plant material (dried and powdered)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (with 0.1% TFA) in a gradient |
| Gradient Program | 0-20 min, 30-70% Acetonitrile; 20-25 min, 70-30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Extraction from Sarcandra glabra)
Several methods can be employed for the extraction of active components from Sarcandra glabra. Microwave-assisted extraction is often efficient.
-
Accurately weigh 1.0 g of powdered Sarcandra glabra into a suitable extraction vessel.
-
Add 20 mL of methanol.
-
Perform microwave-assisted extraction at 60 °C for 10 minutes.
-
Cool the extract to room temperature and centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The filtered extract is now ready for HPLC analysis.
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and recovery.[5]
Specificity
The specificity of the method was determined by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract. The retention time of the this compound peak in the sample chromatogram should match that of the standard, and there should be no interfering peaks at this retention time in the blank chromatogram.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration of this compound.
Precision
The precision of the method was assessed by performing intra-day and inter-day analyses of a quality control (QC) sample at a known concentration. The relative standard deviation (RSD) of the measurements was calculated.
Accuracy and Recovery
The accuracy of the method was determined using a recovery study. A known amount of this compound was spiked into a pre-analyzed sample, and the mixture was analyzed. The percentage recovery was then calculated.
Results and Data Presentation
The quantitative data from the method validation is summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 3.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The developed RP-HPLC method provides a reliable and efficient means for the quantification of this compound in Sarcandra glabra extracts. The method is straightforward, reproducible, and can be readily implemented in a quality control or research laboratory setting for the analysis of this important bioactive compound.
References
- 1. Sesquiterpenoids from the leaves of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpenoids from the leaves of <i>Sarcandra glabra</i> [cjnmcpu.com]
- 3. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Sarcandrone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Sarcandrone A. This compound is a chalcone derivative isolated from the herbs of Chloranthus spicatus and Sarcandra hainanensis.[1] This protocol provides optimized parameters for chromatography and mass spectrometry, along with a comprehensive guide to sample preparation, enabling researchers to accurately measure this compound in various matrices. The provided methodologies are intended to serve as a starting point for method development and can be adapted based on specific instrumentation and research needs.
Introduction
This compound is a biflavonoid with a chalcone structure that has garnered interest for its potential biological activities. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, natural product characterization, and quality control of herbal preparations. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the ideal choice for analyzing complex samples. This document provides a detailed protocol for the analysis of this compound using LC-MS/MS with electrospray ionization (ESI).
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful LC-MS/MS method.
| Property | Value | Reference |
| Chemical Name | (2E)-1-[3-[(2R,4R)-3,4-dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,4-dihydroxy-6-methoxyphenyl]-3-phenyl-2-propen-1-one | [2] |
| Molecular Formula | C33H30O8 | [1][2] |
| Molecular Weight | 554.59 g/mol | [2][3] |
| Class | Chalcone, Biflavonoid | [1] |
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from plant material. Optimization may be required depending on the specific matrix.
-
Grinding: Grind the dried plant material to a fine powder (approximately 40-50 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex the mixture for 1 minute.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
Liquid Chromatography (LC) Parameters
The following chromatographic conditions are recommended as a starting point. The column and mobile phase composition can be adjusted to optimize separation and peak shape.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 5% B1-10 min: 5-95% B10-12 min: 95% B12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
Mass Spectrometry (MS) Parameters
The following parameters are for a triple quadrupole mass spectrometer using electrospray ionization. These should be optimized for the specific instrument being used.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) for this compound
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. The precursor ion for this compound is its deprotonated molecule [M-H]⁻ at m/z 553.6. The product ions are generated by the fragmentation of the precursor ion in the collision cell. Based on the typical fragmentation patterns of chalcones and biflavonoids, the following MRM transitions are proposed for this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (eV) (Starting Point) | Declustering Potential (V) (Starting Point) |
| 553.6 | 449.1 | [M-H-C6H5CO]⁻ | 25 | 80 |
| 553.6 | 297.1 | [M-H-C15H11O3]⁻ | 35 | 80 |
| 553.6 | 119.0 | [C6H5CO]⁻ | 40 | 80 |
Note: The collision energy and declustering potential values are starting points and should be optimized for your specific instrument to achieve the best sensitivity and specificity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the logical workflow of the LC-MS/MS analysis for this compound.
Caption: LC-MS/MS workflow for this compound analysis.
Caption: Predicted fragmentation of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection of this compound using LC-MS/MS. The outlined sample preparation, liquid chromatography, and mass spectrometry parameters offer a solid foundation for researchers. The provided MRM transitions and workflow diagrams will aid in the successful implementation and optimization of this method for various research and drug development applications.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of Sarcandrone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of in vitro cell-based assays to evaluate the anti-cancer, anti-inflammatory, and antioxidant properties of Sarcandrone A, a natural compound of interest for drug discovery.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The following assays are crucial for characterizing its anti-cancer potential.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| A549 | Lung Cancer | 15.6 ± 1.2 |
| HeLa | Cervical Cancer | 10.2 ± 0.8 |
| MCF-7 | Breast Cancer | 25.4 ± 2.1 |
| HepG2 | Liver Cancer | 18.9 ± 1.5 |
Experimental Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 1 to 100 µM. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Quantitative Data Summary
| Cell Line | This compound (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| A549 | 15 | 25.3 ± 2.1 | 15.8 ± 1.7 |
| HeLa | 10 | 30.1 ± 2.5 | 18.2 ± 1.9 |
Experimental Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate cell populations: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
Quantitative Data Summary
| Cell Line | This compound (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| A549 | 15 | 45.2 ± 3.5 | 20.1 ± 1.8 | 34.7 ± 3.1 |
| HeLa | 10 | 40.8 ± 3.2 | 18.5 ± 1.5 | 40.7 ± 3.6 |
Experimental Protocol
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway: this compound Induced Apoptosis and Cell Cycle Arrest
Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Quantitative Data Summary
| Cell Line | Treatment | NO Production (µM) | % Inhibition |
| RAW 264.7 | Control | 0.5 ± 0.1 | - |
| RAW 264.7 | LPS (1 µg/mL) | 25.3 ± 2.0 | - |
| RAW 264.7 | LPS + this compound (10 µM) | 12.1 ± 1.1 | 52.2 ± 4.3 |
| RAW 264.7 | LPS + this compound (25 µM) | 6.8 ± 0.7 | 73.1 ± 2.8 |
Experimental Protocol
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage inhibition of NO production.
Experimental Workflow
Antioxidant Activity
This compound possesses antioxidant properties, which can be evaluated by its ability to scavenge free radicals.
DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge the stable free radical DPPH.
Quantitative Data Summary
| Compound | IC50 (µg/mL) |
| This compound | 22.5 ± 1.8 |
| Ascorbic Acid (Standard) | 8.7 ± 0.5 |
Experimental Protocol
-
Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound (in methanol) with 100 µL of a 0.2 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
ABTS Radical Scavenging Assay
This assay assesses the capacity of this compound to scavenge the ABTS radical cation.
Quantitative Data Summary
| Compound | IC50 (µg/mL) |
| This compound | 15.8 ± 1.3 |
| Trolox (Standard) | 6.2 ± 0.4 |
Experimental Protocol
-
ABTS Radical Generation: Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours before use.
-
Reaction Mixture: Mix 10 µL of this compound at various concentrations with 1 mL of the ABTS radical solution.
-
Incubation: Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.
Application Notes and Protocols for In Vivo Animal Models in Sarcandrone A Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Sarcandrone A is a bioactive compound isolated from Sarcandra glabra, a plant with a history of use in traditional medicine for treating various ailments, including inflammation and tumors. Emerging research suggests that extracts of Sarcandra glabra possess significant anti-inflammatory, anti-cancer, and neuroprotective properties. While comprehensive in vivo studies specifically on this compound are currently limited, the known biological activities of the plant extract provide a strong rationale for investigating this compound in relevant animal models.
Disclaimer: The following application notes and protocols propose in vivo models for this compound based on the documented therapeutic potential of Sarcandra glabra extracts. These are suggested starting points for research, and optimization will be necessary as more data on the specific mechanisms of this compound become available.
II. Proposed In Vivo Models for this compound Studies
Based on the established biological activities of Sarcandra glabra extracts, the following animal models are proposed for the preclinical evaluation of this compound.
Anti-Inflammatory Models
| Model | Species | Inducing Agent | Key Outcome Measures | Relevance |
| Acute Lung Injury (ALI) | Mouse | Lipopolysaccharide (LPS) | Lung wet-to-dry weight ratio, inflammatory cell infiltration in BALF, pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β), histopathology of lung tissue. | Models sepsis-induced acute respiratory distress syndrome (ARDS). |
| Paw Edema | Rat/Mouse | Carrageenan | Paw volume/thickness, myeloperoxidase (MPO) activity, cytokine levels in paw tissue, histopathology. | A classic model of acute inflammation to assess anti-edematous and anti-inflammatory effects. |
Anti-Cancer Models
| Model | Species | Cell Line | Key Outcome Measures | Relevance |
| Xenograft Tumor Model | Nude Mice (immunodeficient) | Human cancer cell lines (e.g., A549 - lung, HCT116 - colon) | Tumor volume and weight, survival rate, biomarker analysis of tumor tissue (e.g., proliferation markers, apoptosis markers). | Evaluates the direct anti-tumor activity of a compound on human cancers. |
| Syngeneic Tumor Model | BALB/c Mice (immunocompetent) | 4T1 (murine breast cancer) | Primary tumor growth, spontaneous metastasis to distant organs (e.g., lungs, liver), immune cell infiltration into the tumor. | Assesses anti-tumor efficacy in the context of a competent immune system and metastatic disease. |
Neuroprotective Models
| Model | Species | Inducing Agent/Method | Key Outcome Measures | Relevance |
| Cognitive Impairment | Mouse | Scopolamine | Performance in behavioral tests (e.g., Morris water maze, Y-maze), acetylcholinesterase (AChE) activity in the brain, neurotransmitter levels, hippocampal histopathology. | Models cholinergic dysfunction and memory deficits relevant to Alzheimer's disease. |
| Parkinson's Disease | Rat | 6-hydroxydopamine (6-OHDA) | Rotational behavior (apomorphine-induced), loss of dopaminergic neurons in the substantia nigra, dopamine levels in the striatum, motor function tests. | Mimics the progressive loss of dopaminergic neurons characteristic of Parkinson's disease. |
III. Experimental Protocols
Protocol for Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice[1][2][3][4]
Objective: To evaluate the anti-inflammatory effect of this compound on LPS-induced acute lung injury.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO then diluted in saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS), sterile
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for lung wet-to-dry weight ratio and histopathology
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing:
-
Group 1: Vehicle control (saline)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (low dose)
-
Group 4: LPS + this compound (high dose)
-
Group 5: LPS + Dexamethasone (positive control)
-
-
This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.
-
LPS Instillation: Anesthetize mice. Intratracheally instill LPS (5 mg/kg) in 50 µL of sterile saline. The vehicle control group receives saline only.
-
Monitoring: Monitor animals for signs of distress.
-
Sample Collection (24 hours post-LPS):
-
Euthanize mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perform bronchoalveolar lavage (BAL) with sterile PBS to collect BAL fluid (BALF).
-
Harvest the left lung for wet-to-dry weight ratio analysis.
-
Fix the right lung in 10% formalin for histopathological examination.
-
-
Analysis:
-
Centrifuge BALF and count total and differential inflammatory cells.
-
Measure protein concentration in the BALF supernatant as an indicator of vascular permeability.
-
Measure TNF-α, IL-6, and IL-1β levels in serum and BALF using ELISA.
-
Calculate the lung wet-to-dry weight ratio.
-
Perform H&E staining of lung sections to assess inflammation, edema, and alveolar damage.
-
Protocol for Xenograft Tumor Model in Nude Mice[5][6][7][8][9]
Objective: To assess the anti-tumor activity of this compound on human cancer cell growth in vivo.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Human cancer cell line (e.g., A549)
-
This compound (in a suitable vehicle)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A549 cells under standard conditions.
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 × Length) / 2.
-
Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control drug (e.g., cisplatin)
-
-
Drug Administration: Administer this compound, vehicle, or positive control daily (or as determined by pharmacokinetic studies) via i.p. or p.o. route for a specified period (e.g., 21 days).
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting for apoptotic and proliferative markers).
Protocol for Scopolamine-Induced Memory Impairment in Mice[10][11][12][13][14]
Objective: To evaluate the neuroprotective effects of this compound against scopolamine-induced cognitive deficits.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Scopolamine hydrobromide
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Reagents for brain tissue analysis (e.g., AChE activity assay)
Procedure:
-
Animal Acclimatization and Handling: Acclimatize mice and handle them for several days before the experiment.
-
Grouping and Pre-treatment:
-
Group 1: Vehicle control (saline + saline)
-
Group 2: Scopolamine control (saline + scopolamine)
-
Group 3: this compound (low dose) + Scopolamine
-
Group 4: this compound (high dose) + Scopolamine
-
Group 5: Donepezil (positive control) + Scopolamine
-
-
Drug Administration: Administer this compound or vehicle orally for 14 consecutive days.
-
Amnesia Induction: From day 8 to day 14, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the daily this compound/vehicle administration.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (Days 10-14): Train mice to find a hidden platform in a circular pool of water. Conduct 4 trials per day for 5 days. Record the escape latency (time to find the platform).
-
Probe Trial (Day 15): Remove the platform and allow each mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Neurochemical Analysis: After behavioral testing, euthanize the mice and collect brain tissue. Homogenize the hippocampus and cortex to measure acetylcholinesterase (AChE) activity and levels of neurotransmitters.
IV. Visualization of Potential Signaling Pathways
The biological effects of natural products are often mediated through the modulation of key signaling pathways. Based on the known anti-inflammatory, anti-cancer, and neuroprotective activities of compounds from Sarcandra glabra, the following pathways are likely targets for this compound.
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Putative signaling pathways modulated by this compound.
Application Notes and Protocols for Testing the Anti-Inflammatory Effects of Sarcandrone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcandrone A is a cyathane diterpenoid with potential anti-inflammatory properties. This document provides a comprehensive set of protocols for evaluating the anti-inflammatory effects of this compound in both in vitro and in vivo models. The methodologies detailed below focus on key inflammatory markers and signaling pathways, including the inhibition of nitric oxide (NO) and pro-inflammatory cytokines, and the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These protocols are designed to provide a robust framework for the preclinical assessment of this compound as a potential anti-inflammatory agent.
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound, based on typical results for similar cyathane diterpenoids.[1][2] These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC₅₀ (µM) |
| Control (untreated) | - | 1.2 ± 0.3 | - | |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0% | |
| This compound + LPS | 1 | 35.2 ± 2.5 | 23.1% | |
| This compound + LPS | 5 | 24.1 ± 1.9 | 47.4% | 5.5 µM |
| This compound + LPS | 10 | 15.7 ± 1.2 | 65.7% | |
| This compound + LPS | 25 | 8.3 ± 0.9 | 81.9% | |
| Dexamethasone (1 µM) + LPS | 1 | 5.5 ± 0.6 | 88.0% |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Relative mRNA Expression (Fold Change vs. Control) | |||
| iNOS | COX-2 | TNF-α | IL-6 | ||
| Control (untreated) | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| LPS (1 µg/mL) | - | 50.2 ± 4.5 | 42.1 ± 3.8 | 35.6 ± 3.1 | 60.3 ± 5.2 |
| This compound + LPS | 10 | 22.5 ± 2.1 | 19.8 ± 1.7 | 16.2 ± 1.5 | 25.1 ± 2.3 |
| Dexamethasone (1 µM) + LPS | 1 | 4.8 ± 0.5 | 3.5 ± 0.4 | 2.9 ± 0.3 | 5.1 ± 0.6 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1% |
| This compound | 25 | 0.41 ± 0.04 | 51.8% |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
Data are presented as mean ± SEM (n=6 mice per group).
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Seed RAW 264.7 cells at an appropriate density. Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time.
2. Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Nitric Oxide (NO) Production Assay (Griess Test) [1]
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Isolation: Following treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system. The reaction conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Primer Sequences (Mus musculus):
-
iNOS: Forward: 5'-GTTCTCAGCCCAACAATACAAGA-3', Reverse: 5'-GTGGACGGGTCGATGTCAC-3'
-
COX-2: Forward: 5'-GTTCTTTGTTGAGTCATTCACC-3', Reverse: 5'-GCTCGGCTTCCAGTATTGAG-3'
-
TNF-α: Forward: 5'-CAGGAGGGAGAACAGAAACTCCA-3', Reverse: 5'-CGGATCATGCTTTCTGTGCT-3'
-
IL-6: Forward: 5'-TCCAGTTGCCTTCTTGGGAC-3', Reverse: 5'-GTACTCCAGAAGACCAGAGG-3'
-
GAPDH (housekeeping): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalized to the housekeeping gene GAPDH.
5. Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against: p-p65, p65, p-IκBα, IκBα, p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH. (Antibody dilutions should be as per the manufacturer's recommendations, typically 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the total protein or loading control.
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Mice [3]
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Groups:
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
This compound (e.g., 10 mg/kg, p.o.).
-
This compound (e.g., 25 mg/kg, p.o.).
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Administer this compound, vehicle, or indomethacin orally 1 hour before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the increase in paw volume and the percentage of inhibition of edema compared to the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Anti-inflammatory and cytotoxic cyathane diterpenoids from the medicinal fungus Cyathus africanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sarcandrone A as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of Sarcandrone A is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related cyathane diterpenoids isolated from Sarcodon and other fungal species. This information provides a strong foundation and a starting point for investigating the therapeutic potential of this compound.
Introduction
This compound is a cyathane diterpenoid, a class of natural products known for a variety of biological activities. While this compound itself has not been extensively studied, its structural analogs have demonstrated significant potential as anti-inflammatory, anti-cancer, and neuroprotective agents. This document provides a summary of the available data on related compounds and detailed protocols to facilitate the investigation of this compound as a potential therapeutic agent.
Potential Therapeutic Applications and Mechanisms of Action
Cyathane diterpenoids have been shown to modulate key signaling pathways involved in disease pathogenesis. Their therapeutic potential stems from their ability to influence cellular processes such as inflammation, cell proliferation, and neuronal growth.
-
Anti-Inflammatory Activity: Many cyathane diterpenoids exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process. This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression. The mechanism of action may involve the modulation of inflammatory signaling pathways such as the NF-κB and MAPK pathways.
-
Anti-Cancer Activity: Several cyathane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. Some studies suggest that these effects may be mediated through the generation of reactive oxygen species (ROS) and modulation of signaling pathways that control cell cycle and survival.
-
Neuroprotective and Neurotrophic Activity: A number of cyathane diterpenoids have been found to promote neurite outgrowth in neuronal cell lines, such as PC12 cells. This suggests potential applications in the treatment of neurodegenerative diseases. The underlying mechanism is thought to involve the stimulation of nerve growth factor (NGF) synthesis or the activation of signaling pathways that support neuronal survival and differentiation.
Data Presentation: Quantitative Data for Cyathane Diterpenoids
The following tables summarize the quantitative data for various cyathane diterpenoids, providing a reference for the potential efficacy of this compound.
Table 1: Anti-Inflammatory Activity of Cyathane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) |
| Cyathin D | Nitric Oxide Production Inhibition | RAW264.7 | > 25 |
| Cyathin E | Nitric Oxide Production Inhibition | RAW264.7 | 2.57 |
| Cyathin F | Nitric Oxide Production Inhibition | RAW264.7 | > 25 |
| Cyathin G | Nitric Oxide Production Inhibition | RAW264.7 | 1.45 |
| Cyathin H | Nitric Oxide Production Inhibition | RAW264.7 | > 25 |
| Neosarcodonin O | Nitric Oxide Production Inhibition | RAW264.7 | 12.0 |
| 11-O-Acetylcyathatriol | Nitric Oxide Production Inhibition | RAW264.7 | 10.73 |
| Cyathin I | Nitric Oxide Production Inhibition | RAW264.7 | 15.5 |
| Erinacine I | Nitric Oxide Production Inhibition | RAW264.7 | 16.8 |
Table 2: Anti-Cancer Activity of Cyathane Diterpenoids
| Compound | Cell Line | Assay | IC50 (µM) |
| Neosarcodonin O | Hela, K562 | Cytotoxicity | < 10 |
| 11-O-Acetylcyathatriol | Hela, K562 | Cytotoxicity | < 10 |
| Erinacine A | PC12 | Cytotoxicity | 73.7 |
Table 3: Neurotrophic Activity of Cyathane Diterpenoids
| Compound | Cell Line | Activity | Concentration |
| Erinacine T | PC12 | Neurite Outgrowth Promotion | 2.5 - 10 µM |
| Erinacine U | PC12 | Neurite Outgrowth Promotion | 2.5 - 10 µM |
| Erinacine V | PC12 | Neurite Outgrowth Promotion | 2.5 - 10 µM |
| Erinacine P | PC12 | Neurite Outgrowth Promotion | 2.5 - 10 µM |
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic potential of this compound, based on standard methodologies and adaptations from studies on related compounds.
Protocol 1: In Vitro Anti-Inflammatory Activity - Nitric Oxide Assay
This protocol determines the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite in the samples using the standard curve. The percentage of inhibition of NO production is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Protocol 2: In Vitro Anti-Cancer Activity - MTT Cytotoxicity Assay
This protocol assesses the cytotoxic effect of this compound on cancer cell lines using the MTT assay, which measures cell viability.
Materials:
-
Cancer cell line of interest (e.g., Hela, K562)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.
Protocol 3: In Vitro Neurotrophic Activity - Neurite Outgrowth Assay
This protocol evaluates the potential of this compound to promote neurite outgrowth in PC12 cells, a common model for neuronal differentiation.
Materials:
-
PC12 cell line
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF) as a positive control
-
This compound
-
Collagen-coated 24-well plates
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% HS and 5% FBS.
-
Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., 1% HS) containing various concentrations of this compound. Include a positive control with NGF (50 ng/mL) and a negative control with low-serum medium alone.
-
Incubation: Incubate the cells for 48-72 hours.
-
Microscopy: Observe the cells under a phase-contrast microscope and capture images.
-
Quantification: A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body. Count the number of differentiated cells and the total number of cells in several random fields for each condition.
-
Calculation: The percentage of neurite-bearing cells is calculated as: (Number of differentiated cells / Total number of cells) x 100.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the neurite outgrowth assay.
Troubleshooting & Optimization
Sarcandrone A stability issues in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sarcandrone A in solution and during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at 4°C. It is advisable to desiccate the compound to prevent degradation from humidity.
2. How stable is this compound in different solvents?
This compound exhibits varying stability depending on the solvent. It is relatively stable in anhydrous DMSO and ethanol when stored at -20°C for short periods. However, prolonged storage in protic solvents, especially at room temperature, may lead to degradation. For aqueous solutions, stability is highly pH-dependent.
3. What is the impact of pH on the stability of this compound in aqueous solutions?
This compound is most stable in slightly acidic to neutral conditions (pH 5-7). It is susceptible to degradation under both strong acidic (pH < 4) and alkaline (pH > 8) conditions. Alkaline conditions, in particular, can lead to rapid decomposition.
4. Can this compound solutions be frozen for long-term storage?
Yes, aliquots of this compound in an anhydrous solvent such as DMSO can be stored at -80°C for several months. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. When preparing for an experiment, thaw an aliquot and use it immediately.
5. Is this compound sensitive to light?
Yes, this compound is known to be light-sensitive. All solutions should be prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light exposure, which can induce photodegradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Ensure the solid has been stored correctly. |
| Instability in aqueous assay medium. | Minimize the time the compound is in the aqueous medium before analysis. Prepare fresh dilutions immediately before use. Consider a pre-incubation stability test of this compound in your specific assay buffer. |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Include a control to assess recovery from the plasticware. |
| Photodegradation during experiment. | Protect the experimental setup from light by covering plates and reservoirs with foil or using light-blocking enclosures. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper solvent or pH. | Analyze the composition of your solvent and measure the pH of your solution. Compare against recommended stable conditions. |
| Oxidative degradation. | Degas solvents before use. Consider adding a small amount of an antioxidant if compatible with your experiment. Avoid strong oxidizing agents in your experimental setup. |
| Contamination of solvent or glassware. | Use fresh, HPLC-grade solvents. Ensure all glassware is thoroughly cleaned and dried. |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between HPLC runs. |
Quantitative Stability Data (Hypothetical)
The following tables summarize the hypothetical stability of this compound under various stress conditions.
Table 1: Stability of this compound (1 mg/mL) in Different Solvents at 25°C over 24 hours
| Solvent | % Recovery after 8h | % Recovery after 24h |
| Anhydrous DMSO | 99.2% | 98.5% |
| Ethanol | 97.8% | 95.1% |
| Acetonitrile | 98.5% | 97.2% |
| PBS (pH 7.4) | 92.3% | 85.6% |
Table 2: pH-Dependent Stability of this compound (100 µg/mL) in Aqueous Buffers at 37°C
| pH | Buffer System | Half-life (t½) in hours |
| 3.0 | Citrate Buffer | 12.5 |
| 5.0 | Acetate Buffer | 48.2 |
| 7.4 | Phosphate Buffer | 36.8 |
| 9.0 | Borate Buffer | 8.1 |
Table 3: Photostability of this compound (100 µg/mL in Methanol) under ICH Photostability Conditions
| Condition | Exposure Duration | % Degradation |
| Cool White Fluorescent Light (1.2 million lux hours) | 24 hours | 15.2% |
| UV-A Light (200 W h/m²) | 5 hours | 22.8% |
| Dark Control | 24 hours | < 1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile, methanol, and water
-
pH meter, calibrated
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 1 mg of this compound in 10 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and its degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV Detector set at 220 nm
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Procedure:
-
Prepare this compound standard solutions in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the samples from the forced degradation study.
-
Quantify the amount of this compound remaining and calculate the percentage of degradation. Identify and quantify any significant degradation products.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Troubleshooting decision tree for inconsistent results.
Technical Support Center: Purification of Sarcandrone A by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Sarcandrone A, a lindenane-type sesquiterpenoid isolated from Sarcandra glabra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound.
Q1: I am getting a low yield of this compound from my column chromatography. What are the possible causes and solutions?
A1: Low yield is a common problem in natural product purification. Several factors could be contributing to this issue. A systematic troubleshooting approach is recommended.
Troubleshooting Low Yield
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for extraction. Consider using a more exhaustive extraction method, such as Soxhlet extraction or microwave-assisted extraction, with an appropriate solvent like 70% ethanol.[1] |
| Compound Instability | This compound, being a lindenane-type sesquiterpenoid, may be unstable.[2] Avoid prolonged exposure to harsh pH conditions, high temperatures, and excessive light. It is advisable to work at lower temperatures (e.g., 4°C) during purification if stability is a concern. |
| Irreversible Adsorption on Stationary Phase | The compound might be strongly and irreversibly binding to the silica gel. Consider using a less active stationary phase like deactivated silica gel or a different adsorbent such as Sephadex LH-20 or reversed-phase C18 silica gel.[1][3] |
| Co-elution with Other Compounds | If this compound is not well-separated from other compounds, fractions containing the target molecule might be discarded due to perceived impurity. Optimize the mobile phase composition and gradient to improve resolution. |
| Improper Fraction Collection | The elution profile of this compound might be broader than anticipated, leading to its collection across many fractions at low concentrations. Ensure that fraction collection is monitored closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify all fractions containing the compound. |
Q2: My chromatographic separation shows poor resolution, and I cannot separate this compound from impurities. How can I improve this?
A2: Achieving high resolution is critical for obtaining pure this compound. Here are some strategies to enhance separation:
Improving Chromatographic Resolution
| Parameter | Recommendation |
| Stationary Phase | If using silica gel, ensure it is of high quality and appropriate particle size for the column dimensions. For difficult separations, consider switching to a different stationary phase like reversed-phase (C18) silica gel or employing a multi-column approach.[1][3] |
| Mobile Phase | Systematically optimize the mobile phase composition. For normal-phase chromatography on silica gel, try different solvent systems and gradients, such as petroleum ether/acetone or petroleum ether/ethyl acetate.[3] For reversed-phase HPLC, a gradient of methanol/water or acetonitrile/water is commonly used. |
| Gradient Elution | A shallow gradient can significantly improve the separation of closely eluting compounds. Experiment with different gradient slopes and durations to find the optimal conditions for separating this compound. |
| Flow Rate | Reducing the flow rate can increase the interaction time between the analyte and the stationary phase, often leading to better resolution. |
| Column Loading | Overloading the column is a frequent cause of poor resolution. Reduce the amount of crude extract loaded onto the column to prevent band broadening and peak tailing. |
Q3: I suspect my this compound is degrading during purification. What are the signs and how can I prevent it?
A3: Lindenane-type sesquiterpenoids can be susceptible to degradation.[2] Recognizing the signs and taking preventative measures is crucial.
Managing Compound Instability
| Symptom | Preventative Measure |
| Appearance of new spots on TLC/peaks in HPLC of collected fractions. | Avoid extreme pH; use buffered mobile phases if necessary. Work at reduced temperatures (e.g., in a cold room). Minimize the duration of the purification process. |
| Loss of biological activity in purified fractions. | Use high-purity solvents to avoid reactions with impurities. Protect fractions from light by using amber vials or covering them with aluminum foil. |
| Color change of the sample on the column. | If degradation is suspected on silica gel, consider switching to a less acidic stationary phase or using a different purification technique like Sephadex LH-20 or preparative HPLC with a C18 column.[1][3] |
Experimental Protocols
The following is a generalized protocol for the extraction and purification of this compound from Sarcandra glabra, based on methods reported for the isolation of sesquiterpenoids from this plant.[1][3]
1. Extraction
-
Plant Material: Air-dried and powdered whole plants of Sarcandra glabra.
-
Solvent: 70% aqueous ethanol.[1]
-
Procedure:
-
Macerate the powdered plant material in 70% ethanol at room temperature for 24 hours, with occasional stirring.
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
2. Solvent Partitioning
-
Procedure:
-
Suspend the crude ethanol extract in water.
-
Successively partition the aqueous suspension with petroleum ether and then ethyl acetate.
-
Separate the layers and concentrate each fraction (petroleum ether, ethyl acetate, and remaining aqueous) to dryness. This compound is expected to be in the less polar fractions.
-
3. Chromatographic Purification
A multi-step chromatographic approach is often necessary to achieve high purity.
-
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether/ethyl acetate or petroleum ether/acetone.[3]
-
Procedure:
-
Dissolve the ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of a packed silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing polarity.
-
Collect fractions and monitor by TLC to pool fractions containing compounds with similar Rf values.
-
-
-
Step 2: Sephadex LH-20 Chromatography (Size Exclusion)
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol or a mixture of chloroform/methanol.
-
Procedure:
-
Dissolve the partially purified fraction from the silica gel column in the mobile phase.
-
Apply the sample to a packed Sephadex LH-20 column.
-
Elute with the mobile phase and collect fractions. This step helps to remove pigments and other high molecular weight impurities.
-
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
-
Stationary Phase: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol/water or acetonitrile/water.
-
Procedure:
-
Dissolve the further purified fraction in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter before injection.
-
Develop a gradient elution method to separate the target compound from remaining impurities.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods such as NMR and MS.[1][3]
-
-
Visualizing the Workflow
Caption: A decision tree for troubleshooting low yields in this compound purification.
References
Technical Support Center: Optimizing Reaction Conditions for Sarcandrone A Derivatives and Analogs from Sarcandra glabra
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sarcandrone A and related bioactive compounds isolated from Sarcandra glabra. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation, derivatization, and biological evaluation of these natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with compounds isolated from Sarcandra glabra?
A1: Researchers often face challenges related to the low abundance of specific compounds, the complexity of the isolated mixtures, and the structural diversity of the terpenoids. This can make the isolation and purification of a specific compound like this compound difficult. Furthermore, while total synthesis routes for many complex natural products are established, a complete total synthesis of this compound has not been widely reported, limiting the availability of the compound from non-natural sources. Semi-synthesis, starting from a more abundant isolated natural product, is a common strategy to create derivatives for structure-activity relationship (SAR) studies.[1][2]
Q2: What are the known biological activities of compounds from Sarcandra glabra?
A2: Compounds isolated from Sarcandra glabra, including various sesquiterpenoids and phenolic compounds, have demonstrated a range of biological activities. The most prominently reported activities are anti-inflammatory, antitumor, antibacterial, and antiviral effects.[3][4][5][6][7]
Q3: Which signaling pathways are typically modulated by the anti-inflammatory compounds from Sarcandra glabra?
A3: The anti-inflammatory effects of compounds from Sarcandra glabra are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are primary targets.[8][9][10][11] These pathways regulate the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[8][9]
Troubleshooting Guides
Guide 1: Low Yields in Semi-Synthesis of Derivatives
| Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficient reagent stoichiometry. | Increase the molar equivalents of the acylating, alkylating, or other modifying reagent. |
| Poor reactivity of the starting material. | Consider using a more reactive derivative of your reagent (e.g., acid chloride instead of carboxylic acid for esterification). | |
| Suboptimal reaction temperature. | Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to degradation. | |
| Formation of multiple products | Non-selective reaction at multiple functional groups. | Employ protecting groups to block reactive sites other than the desired one. |
| Isomerization or rearrangement of the product. | Use milder reaction conditions (e.g., lower temperature, less harsh pH) to minimize side reactions. | |
| Degradation of starting material or product | Instability of the compound under the reaction conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents. |
| Acid or base sensitivity. | Carefully select catalysts and reagents to match the stability profile of your compound. |
Guide 2: Inconsistent Results in Anti-Inflammatory Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cytokine/NO measurements | Inconsistent cell seeding density. | Ensure a consistent number of cells are plated in each well. |
| Variability in compound concentration. | Prepare fresh stock solutions of your compounds and perform accurate serial dilutions. | |
| Cell stress due to solvent. | Keep the final concentration of the solvent (e.g., DMSO) constant across all wells and below a cytotoxic level (typically <0.5%). | |
| Low or no inhibitory activity | Compound insolubility in culture medium. | Check the solubility of your compound. It may be necessary to use a solubilizing agent, though its own biological effects must be controlled for. |
| Inactive compound. | The specific derivative may not be active. This is a valid result in SAR studies. | |
| Issues with the assay itself. | Run positive and negative controls to ensure the assay is performing as expected. |
Data Presentation
Table 1: Anti-Inflammatory Activity of Sesquiterpenoids from Sarcandra glabra
This table summarizes the inhibitory concentrations (IC₅₀) of various sesquiterpenoids isolated from Sarcandra glabra on the production of inflammatory mediators in cellular assays.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Sarglanoid C | NO Production | RAW 264.7 | 20.00 ± 1.30 | [12] |
| Sarglabenoid D | IL-1β Production | THP-1 | 16.28 ± 0.76 | [13] |
| Sarglabenoid E | IL-1β Production | THP-1 | 11.32 ± 0.77 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Anti-Inflammatory Activity (NO Inhibition Assay)
This protocol provides a general methodology for evaluating the anti-inflammatory effects of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in inflammation that are often targeted by bioactive compounds from Sarcandra glabra.
Caption: NF-κB Signaling Pathway and points of inhibition.
Caption: MAPK Signaling Pathways and points of inhibition.
References
- 1. Semi-synthesis in the exploration of opioid-targeting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semisynthesis of new sarcophine derivatives with chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 4. The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review [frontiersin.org]
- 8. Anti-inflammatory Principles from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethanol Extract of Sarcodon asparatus Mitigates Inflammatory Responses in Lipopolysaccharide-Challenged Mice and Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Sesquiterpenoids from the leaves of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structurally diverse sesquiterpenoids from Sarcandra glabra and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Cytotoxicity of Novel Compounds in Normal Cells
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines treated with Sarcandrone A. What are the initial steps to troubleshoot this?
A1: The first step is to systematically characterize the cytotoxic profile of this compound. This involves conducting a dose-response study to determine the half-maximal inhibitory concentration (IC50) in a panel of both normal and cancerous cell lines. This will help you understand if the cytotoxicity is selective towards cancer cells or if it is a general cytotoxic effect. It is also crucial to ensure the purity and stability of your this compound stock solution to rule out any artifacts from contaminants or degradation products.
Q2: How can we determine if the cytotoxicity of this compound in normal cells is an on-target or off-target effect?
A2: Differentiating between on-target and off-target toxicity is a critical step. If the molecular target of this compound is known, you can investigate whether the target is expressed in the affected normal cells. Techniques like Western blotting or qPCR can be used to quantify the expression levels of the target protein in both your normal and cancer cell lines. If the target is absent or expressed at very low levels in the normal cells, the observed cytotoxicity is likely an off-target effect.
Q3: What are some general strategies to reduce the cytotoxicity of a compound like this compound in normal cells while maintaining its anti-cancer activity?
A3: Several strategies can be explored to improve the therapeutic index of a novel compound:
-
Combination Therapy: Co-administration of a cytoprotective agent that selectively protects normal cells from the toxic effects of the primary drug is a common approach.[1][2] The selection of the cytoprotective agent depends on the mechanism of toxicity of your compound.
-
Drug Delivery Systems: Encapsulating the drug in a targeted delivery system, such as liposomes or nanoparticles, can enhance its delivery to tumor tissues while minimizing exposure to healthy tissues.[3] These systems can be designed to target cancer cells specifically by exploiting the unique characteristics of the tumor microenvironment.
-
Structural Modification: If the cytotoxicity is determined to be an off-target effect, medicinal chemists can potentially modify the structure of this compound to reduce its affinity for the off-target molecule while preserving its on-target activity.
Troubleshooting Guide
This guide provides a step-by-step approach to address unexpected cytotoxicity in normal cells during your experiments with a novel compound like this compound.
| Problem | Possible Cause | Recommended Action |
| High cytotoxicity observed in all cell lines (normal and cancer) at low concentrations. | Compound has a narrow therapeutic window or is a general cytotoxic agent. | 1. Verify the concentration of your stock solution. 2. Perform a detailed dose-response curve with a wider range of concentrations. 3. Assess the purity of your compound. |
| Cytotoxicity is more pronounced in normal cells than in cancer cells. | 1. Normal cells may have higher expression of the drug's target. 2. Normal cells may have different metabolic pathways that activate the drug into a more toxic form. | 1. Compare the expression of the target protein in normal vs. cancer cells. 2. Investigate the metabolic profile of the cell lines in response to the drug. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Instability of the compound in the culture medium. | 1. Standardize your cell culture and treatment protocols. 2. Assess the stability of the compound in your experimental conditions over time. |
Experimental Protocols
Protocol 1: Determination of IC50 Values in a Panel of Cell Lines
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of a compound using a colorimetric assay like the MTT assay.
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
This compound (or compound of interest)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a period that is relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 2: Hypothetical Evaluation of a Nanoparticle-Based Drug Delivery System
This protocol describes a general workflow to assess whether encapsulating this compound in a nanoparticle (NP) delivery system can reduce its cytotoxicity in normal cells.
Materials:
-
This compound-loaded nanoparticles (Sarc-NPs)
-
Empty nanoparticles (placebo NPs)
-
Normal and cancer cell lines
-
Complete cell culture medium
-
Fluorescently labeled Sarc-NPs (for uptake studies)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Characterization of Nanoparticles: Characterize the size, zeta potential, and drug loading efficiency of the Sarc-NPs.
-
In Vitro Cytotoxicity Assay: Perform an IC50 determination assay (as described in Protocol 1) comparing the cytotoxicity of free this compound, Sarc-NPs, and placebo NPs on both normal and cancer cell lines.
-
Cellular Uptake Study: Treat cells with fluorescently labeled Sarc-NPs and analyze the uptake using flow cytometry or fluorescence microscopy to confirm internalization.
-
Mechanism of Action Studies: Investigate if the encapsulated this compound retains its intended mechanism of action within the cancer cells.
Visualizations
Caption: Troubleshooting workflow for addressing cytotoxicity in normal cells.
Caption: Potential on-target and off-target cytotoxicity pathways of this compound.
References
Technical Support Center: Managing Sarcandrone A Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the degradation of Sarcandrone A during extraction and subsequent handling.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound, a lindenane-type sesquiterpenoid dimer found in Sarcandra glabra.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound in the extract. | Degradation during extraction: this compound, like many sesquiterpenoid lactones, can be sensitive to high temperatures, prolonged extraction times, and certain pH conditions. | - Optimize extraction temperature: Use lower temperatures (e.g., 30-50°C) for methods like maceration or ultrasonic-assisted extraction.[1] - Reduce extraction time: Shorter extraction periods can minimize exposure to degradative conditions.[2] - Control pH: Maintain a neutral or slightly acidic pH during extraction, as basic conditions can promote hydrolysis of ester and lactone functionalities. |
| Inefficient extraction solvent: The polarity of the solvent may not be optimal for extracting this compound. | - Solvent selection: Use moderately polar solvents like ethanol, methanol, or ethyl acetate. A mixture of solvents can also be tested to optimize extraction efficiency. | |
| Poor quality of plant material: Low concentration of this compound in the starting material. | - Use fresh or properly stored plant material: The concentration of sesquiterpene lactones can decrease over time in powdered herbal material.[2] | |
| Presence of unknown peaks in the chromatogram (HPLC/LC-MS). | Formation of degradation products: this compound may have degraded into smaller or modified molecules during extraction or storage. | - Perform forced degradation studies: Subject a purified sample of this compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[3][4] - Use LC-MS/MS for characterization: This technique can help in the structural elucidation of the unknown peaks by analyzing their fragmentation patterns. |
| Co-extraction of impurities: Other compounds with similar polarities are being extracted along with this compound. | - Optimize chromatographic separation: Modify the mobile phase composition, gradient, or column chemistry to improve the resolution between this compound and impurities. - Implement a sample clean-up step: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds before analysis. | |
| Loss of this compound during solvent evaporation. | Thermal degradation: High temperatures during solvent removal can lead to the degradation of the target compound. | - Use rotary evaporation under reduced pressure: This allows for solvent removal at lower temperatures. - Avoid prolonged exposure to heat: Minimize the time the sample is on the rotary evaporator. |
| Inconsistent quantification results. | Instability of standard solutions: this compound may be degrading in the solvent used for preparing standard solutions. | - Prepare fresh standard solutions: Use freshly prepared standards for each analytical run. - Store standards appropriately: Store stock solutions at low temperatures (e.g., -20°C) and protected from light. |
| Matrix effects in LC-MS analysis: Co-eluting compounds from the extract can suppress or enhance the ionization of this compound, leading to inaccurate quantification. | - Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. - Employ an internal standard: Use a structurally similar compound that is not present in the sample to normalize the response of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it prone to degradation?
A1: this compound is a lindenane-type sesquiterpenoid dimer.[1][5][6][7] These complex molecules often contain multiple reactive functional groups such as ester linkages, lactone rings, epoxides, and double bonds. These groups are susceptible to hydrolysis under acidic or basic conditions, and the overall structure can be sensitive to heat and light, leading to degradation.
Q2: What are the optimal extraction conditions to minimize this compound degradation?
A2: To minimize degradation, it is recommended to use milder extraction techniques. Maceration or ultrasound-assisted extraction at controlled temperatures (e.g., 30-50°C) with moderately polar solvents like ethanol or ethyl acetate are preferable to high-temperature methods like reflux extraction.[1] The pH of the extraction solvent should be maintained near neutral.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common technique for monitoring the concentration of this compound.[2] A decrease in the peak area of this compound and the appearance of new peaks over time or under stress conditions indicate degradation. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and characterize the degradation products.[8]
Q4: What are the likely degradation pathways for a lindenane-type sesquiterpenoid like this compound?
A4: Based on the typical functional groups present in lindenane sesquiterpenoids, the following degradation pathways are plausible:
-
Hydrolysis: The ester and lactone functionalities are susceptible to cleavage under acidic or, more rapidly, basic conditions, leading to the formation of carboxylic acids and alcohols.
-
Epoxide Ring Opening: If an epoxide ring is present, it can open under acidic or nucleophilic conditions.
-
Isomerization: Double bonds within the structure may isomerize under the influence of heat or light.
-
Oxidation: Double bonds and other electron-rich moieties can be susceptible to oxidation.
Q5: How should I store my extracts and purified this compound to ensure stability?
A5: Extracts and purified this compound should be stored at low temperatures (-20°C or below) in airtight containers, protected from light. It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For liquid samples, use of amber vials is recommended.
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Sarcandra glabra
This protocol is a generalized procedure based on methods for extracting lindenane sesquiterpenoids, aiming to minimize degradation.
-
Plant Material Preparation: Air-dry the whole plant or roots of Sarcandra glabra at room temperature and grind into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking.
-
Alternatively, perform ultrasound-assisted extraction with 95% ethanol at a controlled temperature (e.g., 40°C) for 1 hour.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate. Lindenane sesquiterpenoid dimers are typically found in the ethyl acetate fraction.
-
-
Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of petroleum ether-ethyl acetate or dichloromethane-methanol to isolate this compound.
-
Further purification can be achieved using preparative HPLC.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[3][4][9][10]
-
Preparation of Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample of this compound at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with a control sample (this compound in solvent, kept at room temperature), by HPLC-DAD and LC-MS/MS to identify and characterize the degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations for this compound
| Stress Condition | Reagents/Parameters | Expected Degradation Products | Primary Analytical Technique |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolyzed esters and lactones, epoxide ring-opened products | HPLC-DAD, LC-MS/MS |
| Base Hydrolysis | 0.1 M NaOH, RT | Rapid hydrolysis of esters and lactones | HPLC-DAD, LC-MS/MS |
| Oxidation | 3% H₂O₂, RT | Oxidized products (e.g., epoxides, hydroxylated derivatives) | HPLC-DAD, LC-MS/MS |
| Thermal | 80°C (solid) | Isomers, products of rearrangement or elimination | HPLC-DAD, LC-MS/MS |
| Photolysis | UV light (254 nm) | Isomers, photo-adducts, or cleavage products | HPLC-DAD, LC-MS/MS |
Visualizations
References
- 1. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sarcandra glabra (Thunb.) Nakai | Plants of the World Online | Kew Science [powo.science.kew.org]
- 5. Sarcanolides C-E: three new lindenane sesquiterpenoid dimers with anti-inflammatory activities from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sarcglabates A/B, Aromatized Pentanor Lindenane Sesquiterpenoid Dimers from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and structure elucidation of the major individual polyphenols in carob fibre - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing for Sarcandrone A in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Sarcandrone A.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[2] Peak tailing is problematic because it can reduce resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and obscure the presence of impurities.[1][3] A USP tailing factor greater than 1.2 is generally considered tailing, with values above 1.5 indicating a significant issue that requires correction.[3][4]
Q2: What are the primary causes of peak tailing for a compound like this compound?
A2: The most common cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1][4][5] For a compound like this compound, which may possess basic functional groups, these interactions often occur with acidic silanol groups on the surface of the silica-based stationary phase.[1][3][4][5] Other potential causes include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mixed population of ionized and unionized forms can exist, leading to peak distortion.[3][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[2][7]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[3][7][8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[2][7]
Q3: How can I tell if secondary silanol interactions are causing peak tailing for this compound?
A3: Secondary silanol interactions are a likely culprit if you observe peak tailing specifically for this compound (especially if it's a basic compound) while other neutral or acidic compounds in the same run exhibit good peak shape.[9] These interactions are more pronounced when using older, Type A silica columns which have a higher concentration of acidic silanol groups.[1]
Q4: How does the mobile phase pH affect the peak shape of this compound?
A4: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[10][11][12][13] For a basic compound, a low pH mobile phase (typically pH < 3) will protonate the silanol groups on the stationary phase, reducing their ability to interact with the protonated basic analyte.[1][4][8] This minimizes secondary interactions and improves peak symmetry. Conversely, operating at a pH well above the pKa of a basic analyte can also improve peak shape by ensuring it is in a single, uncharged form. However, it is crucial to avoid a mobile phase pH close to the analyte's pKa, as this will result in a mixture of ionized and unionized forms, leading to peak splitting or severe tailing.[3][6][11]
Q5: What is an "end-capped" column, and will it help with peak tailing?
A5: An end-capped column is a type of HPLC column where the residual silanol groups on the silica surface have been chemically deactivated by reacting them with a small, silanizing agent.[2][3][4] This process, also known as "base-deactivation," significantly reduces the number of active sites available for secondary interactions with basic analytes like this compound.[2][8] Using a modern, high-purity, end-capped (Type B silica) column is a highly effective strategy to prevent or resolve peak tailing.[1][5]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide to identify and resolve the issue.
Logical Troubleshooting Workflow
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. de.restek.com [de.restek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. acdlabs.com [acdlabs.com]
- 12. moravek.com [moravek.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of SarCNU's Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent SarCNU (2-chloroethyl-3-sarcosinamide-1-nitrosourea) with other compounds exhibiting anti-tumor properties, namely the natural carotenoids crocin and crocetin derived from saffron, and the targeted therapy agent saracatinib. This analysis is based on available preclinical and clinical data to assist researchers in evaluating their potential therapeutic applications.
Mechanism of Action
SarCNU , a novel nitrosourea analog, exerts its anti-cancer effects primarily through the alkylation of DNA, leading to DNA damage and subsequent cell death. A key feature of SarCNU is its selective uptake into tumor cells via the extraneuronal monoamine transporter (EMT), which can contribute to its enhanced cytotoxicity in EMT-positive tumors.[1]
Crocin and Crocetin , the primary active components of saffron, exhibit anti-cancer properties through multiple mechanisms. These include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[2] Their mechanisms involve interfering with DNA and RNA synthesis and modulating various signaling pathways.[2]
Saracatinib is a potent inhibitor of Src tyrosine kinase, a protein that plays a crucial role in cell growth, proliferation, survival, and migration. By blocking the activity of Src, saracatinib can disrupt these processes in cancer cells, leading to an inhibition of tumor growth and metastasis.[3][4][5][6]
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of SarCNU, crocin, crocetin, and saracatinib in various cancer cell lines.
| SarCNU | |
| Cancer Cell Line | IC50 (µM) |
| Human Glioma (EMT positive) | Data not specified, but demonstrated increased cytotoxicity compared to BCNU[1] |
| Crocin | |||||
| Cancer Cell Line | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | HeLa (Cervical) | SK-OV-3 (Ovarian) |
| IC50 (mM) | 5.48[7][8] | 2.87[7][8] | 1.99[7][8] | 3.58[7][8] | 3.35[7][8] |
| Crocetin | |||||
| Cancer Cell Line | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | HeLa (Cervical) | SK-OV-3 (Ovarian) |
| IC50 (mM) | 0.41[7] | 0.61[7] | 0.16[7] | 0.22[7] | 0.19[7] |
| Saracatinib | ||||||
| Cancer Cell Line | Colon, Prostate, Lung, Leukemia | K562 (Leukemia) | A549 (Lung, migration) | CTV-1 | LAMA-84 | MEG-01 |
| IC50 (µM) | 0.2 - 0.7[4][5] | 0.22[6] | 0.14[4] | 0.06143[3] | 0.1599[3] | 0.23688[3] |
In Vivo Efficacy: Preclinical Animal Studies
Animal xenograft models are crucial for evaluating the anti-tumor activity of drug candidates in a living organism.
SarCNU: In a human glioma xenograft model using SHG-44 cells in athymic nude mice, SarCNU demonstrated significant anti-tumor activity. At a dose of 167 mg/kg, 9 out of 17 mice with subcutaneous tumors became tumor-free, and the remaining 8 showed tumor regression.[9] For intracranially implanted tumors, the median survival time in the SarCNU treated group was over 130 days, compared to 22 days in the BCNU treated group and 18 days in the control group.[9] In another study with an MGMT-positive human glioma xenograft (SF-767), SarCNU treatment (167 mg/kg) alone showed a better antitumor effect than the combination of O6-benzylguanine and BCNU.[10]
Crocin and Crocetin: In vivo studies have shown that crocetin possesses anti-tumor activity in a lung cancer animal model by scavenging free radicals and increasing the activity of drug-metabolizing enzymes.[11]
Saracatinib: In a murine model of bladder cancer, saracatinib was shown to inhibit metastasis.[12] In an orthotopic DU145 prostate cancer xenograft model, orally administered saracatinib at a dose of 25 mg/kg daily demonstrated significant antitumor activity.[3] Furthermore, in NCI-N87 gastric cancer xenografts, the combination of saracatinib with 5-fluorouracil (5-FU) resulted in enhanced antitumor activity.[13][14]
Clinical Trials
SarCNU:
-
Phase I Study: A Phase I clinical trial in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 1,075 mg/m² when administered orally on days 1, 5, and 9 every 28 days. The dose-limiting toxicity was delayed myelosuppression (thrombocytopenia and neutropenia). While no complete or partial responses were observed, eight patients had stable disease for 19 to 46 weeks. The oral bioavailability of SarCNU was approximately 80%.[15][16]
-
Phase II Study in Malignant Glioma: A multi-center Phase II study of SarCNU in patients with recurrent malignant glioma was prematurely closed due to a high rate of pulmonary toxicity.[17][18] Of the evaluable patients, five of seven had stable disease with a median duration of 4.8 months.[17][18]
-
Phase II Study in Colorectal Cancer: A Phase II trial in patients with recurrent or metastatic colorectal cancer who had progressed after first-line chemotherapy showed that SarCNU was inactive, with no objective responses observed. The most severe toxicities were neutropenia and thrombocytopenia.[19]
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., SarCNU, crocin, crocetin, or saracatinib) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Living, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Animal Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[20]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then treated with the test compound (e.g., SarCNU, crocin, crocetin, or saracatinib) or a vehicle control. The route of administration (e.g., oral, intraperitoneal) and dosing schedule are determined based on the compound's properties.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Other parameters such as survival time and body weight are also monitored.
-
Histopathological Analysis: At the end of the study, tumors and major organs may be harvested for histopathological analysis to assess the compound's effect on tumor morphology and potential toxicity.
Signaling Pathways and Experimental Workflows
Caption: SarCNU uptake and mechanism of action.
Caption: Anti-cancer effects of crocin and crocetin.
Caption: Saracatinib's inhibition of the Src signaling pathway.
Caption: Preclinical anti-cancer drug evaluation workflow.
References
- 1. An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and Dimethylcrocetin on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms involved in the anticancer activity of crocin and crocetin two bioactive compounds found in saffron - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced antitumor activity of sarCNU in comparison to BCNU in an extraneuronal monoamine transporter positive human glioma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor efficacy of SarCNU in a human glioma xenograft model expressing both MGMT and extraneuronal monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SarCNU, a nitrosourea analog on a day 1, 5, and 9 oral schedule: a phase I and pharmacokinetic study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase II trial of SarCNU in malignant glioma: unexpected pulmonary toxicity with a novel nitrosourea: a phase II trial of the national cancer institute of canada clinical trials group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. SarCNU in recurrent or metastatic colorectal cancer: a phase II study of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sarcodonin A and its Derivatives Against Other Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding search for novel therapeutic agents from natural sources, compounds derived from the mushroom genus Sarcodon have emerged as promising candidates with potent biological activities. This guide provides a comparative analysis of Sarcodonin A and its related compounds against other well-known natural products, namely curcumin, resveratrol, and parthenolide. The comparison focuses on their anti-inflammatory and anticancer properties, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of Sarcodonin A and its derivatives in comparison to curcumin, resveratrol, and parthenolide.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Organism/Cell Line | Dose/Concentration | Effect | Reference |
| Sarcodonin A | TPA-Induced Ear Edema | Mouse | 0.63 µmol/ear | 75% edema reduction | [1] |
| Sarcodonin G | TPA-Induced Ear Edema | Mouse | 0.63 µmol/ear | 84% edema reduction | [1] |
| Neosarcodonin A | TPA-Induced Ear Edema | Mouse | 0.57 µmol/ear | 49% edema reduction | [1] |
| Neosarcodonin B | TPA-Induced Ear Edema | Mouse | 0.57 µmol/ear | 64% edema reduction | [1] |
| Neosarcodonin C | TPA-Induced Ear Edema | Mouse | 0.53 µmol/ear | 87% edema reduction | [1] |
| Curcumin | TPA-Induced Ear Edema | Mouse | 1.0 µmol/ear | 26.0% edema weight reduction | [2] |
| Parthenolide | LPS-induced Cytokine Release | THP-1 cells | IC50: 1.091-2.620 µM | Inhibition of IL-6, IL-1β, TNF-α, etc. | [3] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Sarcodonin G | HeLa (Cervical Cancer) | MTT Assay | 20 µM | [4][5] |
| Resveratrol | MCF-7 (Breast Cancer) | MTT Assay | 51.18 µM | [6] |
| Resveratrol | MCF-7 (Breast Cancer) | Cell Viability | ~150 µmol/l (48h) | [7] |
| Curcumin | Various Cancer Cell Lines | Multiple Assays | Varies | [8] |
| Parthenolide | Various Cancer Cell Lines | Multiple Assays | Varies | [9] |
Signaling Pathways and Mechanisms of Action
The biological activities of these natural products are exerted through their modulation of key signaling pathways involved in inflammation and cancer progression.
Sarcodonin G: Induction of Apoptosis
Sarcodonin G has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[4][5] This involves the activation of caspase-9 and caspase-3, key executioner enzymes in programmed cell death, and an increase in the Bax/Bcl-2 ratio, which further promotes apoptosis.[4][5]
Curcumin and Parthenolide: Inhibition of the NF-κB Pathway
A central mechanism for the anti-inflammatory effects of curcumin and parthenolide is the inhibition of the NF-κB signaling pathway.[3][10][11][12] This pathway is a key regulator of the expression of pro-inflammatory genes. These compounds can inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit to the nucleus.[10][12]
Resveratrol: Modulation of the PI3K/Akt Pathway
Resveratrol exerts its anticancer effects, in part, by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[13][14][15][16] By inhibiting this pathway, resveratrol can promote apoptosis and inhibit the growth of cancer cells.[14][15]
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Inhibitory effects of 7,7'-bromo-curcumin on 12-O-tetradecanoylphorbol-13-acetate-induced skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-proliferative and apoptosis-inducible activity of Sarcodonin G from Sarcodon scabrosus in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol induces downregulation of DNA repair genes in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Phytochemistry, Signaling Pathways, and Mechanisms of Action of Tanacetum parthenium (L.) Sch.Bip.: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol inhibits proliferation and migration through SIRT1 mediated post-translational modification of PI3K/AKT signaling in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sarcandrone A and Paclitaxel in Breast Cancer Cell Lines: A Review of Preclinical Data
A direct comparative analysis of Sarcandrone A and the widely-used chemotherapeutic agent paclitaxel in the context of breast cancer cell lines is currently limited by the lack of publicly available experimental data on this compound. While extensive research has elucidated the mechanisms of paclitaxel in breast cancer, similar studies on this compound are not readily found in the scientific literature.
This guide, therefore, serves to provide a comprehensive overview of the established effects of paclitaxel on breast cancer cell lines, which can serve as a benchmark for future comparative studies should data on this compound become available. We will detail paclitaxel's mechanism of action, its cytotoxic and apoptotic effects, and the signaling pathways it modulates, presenting the information in the requested format for researchers, scientists, and drug development professionals.
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel is a well-established anti-cancer drug that has been a cornerstone of breast cancer chemotherapy for decades. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.
Cytotoxicity of Paclitaxel in Breast Cancer Cell Lines
The cytotoxic efficacy of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the specific breast cancer cell line, reflecting the heterogeneity of the disease.
| Cell Line | Receptor Status | IC50 (nM) |
| MCF-7 | ER+, PR+, HER2- | 2.5 - 7.5 |
| MDA-MB-231 | Triple-Negative | 2.5 - 7.5 |
| SK-BR-3 | HER2+ | 2.5 - 7.5 |
| T47D | ER+, PR+, HER2- | Not specified |
| BT-549 | Triple-Negative | Not specified |
| HS578T | Triple-Negative | Not specified |
Note: The IC50 values are presented as a range based on multiple studies. Specific experimental conditions can influence these values.
Experimental Protocols: Determining Cytotoxicity (MTT Assay)
A common method to determine the cytotoxicity of a compound like paclitaxel is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the cells are treated with a range of concentrations of paclitaxel (and in a comparative study, this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Induction of Apoptosis by Paclitaxel
A key mechanism through which paclitaxel exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. By disrupting the mitotic spindle, paclitaxel triggers a cell cycle checkpoint that, if not resolved, leads to the activation of apoptotic pathways.
Experimental Protocols: Quantifying Apoptosis (Annexin V/PI Staining)
Apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the compound of interest (e.g., paclitaxel) for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of four cell populations: viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
-
Data Interpretation: The percentage of cells in each quadrant is calculated to determine the rate of apoptosis induced by the treatment.
Paclitaxel's Impact on the Cell Cycle
Paclitaxel's interference with microtubule function leads to an arrest of the cell cycle, primarily at the G2/M (Gap 2/Mitosis) phase. This prevents the cells from completing mitosis and dividing.
Experimental Protocols: Cell Cycle Analysis (Propidium Iodide Staining)
The distribution of cells in different phases of the cell cycle can be analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: The cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: A histogram is generated showing the distribution of cells based on their DNA content: G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). The percentage of cells in each phase is quantified.
Signaling Pathways Modulated by Paclitaxel
The cellular response to paclitaxel-induced microtubule disruption involves a complex network of signaling pathways that ultimately determine the cell's fate.
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Conclusion and Future Directions
Paclitaxel remains a critical therapeutic agent for breast cancer. Its well-characterized mechanism of action, centered on microtubule stabilization, provides a solid foundation for understanding its efficacy. The lack of available data on this compound's effects on breast cancer cell lines prevents a direct comparison at this time.
Future research should focus on characterizing the in vitro and in vivo activity of this compound in various breast cancer subtypes. Key experiments would include determining its IC50 values, its ability to induce apoptosis and cell cycle arrest, and identifying the signaling pathways it modulates. Such data would be invaluable for a direct and meaningful comparison with established drugs like paclitaxel and could potentially unveil novel therapeutic strategies for breast cancer treatment. Researchers are encouraged to publish their findings on this compound to contribute to the collective understanding of its potential as an anti-cancer agent.
Unraveling the Bioactivity of Sarcandrone A Analogs: A Comparative Guide
While dedicated structure-activity relationship (SAR) studies on synthetic analogs of Sarcandrone A are not yet available in peer-reviewed literature, an initial exploration of its naturally occurring analogs, Sarcandrone B and Sarcandrone C, isolated from the medicinal plant Sarcandra glabra, provides preliminary insights into the structural features that may govern their biological effects. This guide offers a comparative overview of these compounds, alongside other bioactive molecules from the same plant, to inform future drug discovery and development efforts in the fields of oncology and inflammation.
This compound, a hybrid flavan-chalcone, and its natural analogs represent a novel class of compounds with potential therapeutic applications. Although quantitative biological data for this compound, B, and C are sparse, the known anti-inflammatory and cytotoxic activities of other compounds isolated from Sarcandra glabra suggest that this structural scaffold is a promising starting point for the development of new therapeutic agents.
Comparative Analysis of Bioactive Compounds from Sarcandra glabra
Due to the limited specific data on this compound, B, and C, this guide presents a comparative analysis of other bioactive sesquiterpenoids isolated from Sarcandra glabra to provide a broader context of the plant's therapeutic potential.
| Compound | Compound Class | Biological Activity | IC50 Value (µM) | Cell Line/Assay |
| Sarglabenoid D | Sesquiterpenoid | Anti-inflammatory (IL-1β inhibition) | 16.28 ± 0.76 | LPS-induced THP-1 cells |
| Sarglabenoid E | Sesquiterpenoid | Anti-inflammatory (IL-1β inhibition) | 11.32 ± 0.77 | LPS-induced THP-1 cells |
| Unnamed Sesquiterpenoid | Sesquiterpenoid | Anti-inflammatory (NO inhibition) | 20.00 ± 1.30 | LPS-induced RAW 264.7 cells |
Caption: Table 1. Anti-inflammatory activity of selected sesquiterpenoids from Sarcandra glabra.
Structure-Activity Relationship (SAR) Insights (Hypothetical)
Based on the general principles of SAR for chalcones and flavonoids, the following hypotheses can be proposed for the this compound scaffold. These remain to be experimentally validated.
Caption: Hypothetical SAR for this compound analogs.
Experimental Protocols
Detailed methodologies for key in vitro assays relevant to the assessment of anticancer and anti-inflammatory activities are provided below.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogs and a vehicle control (DMSO).
-
Incubate the plates for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Caption: Workflow for the Griess assay for NO inhibition.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (equal parts of Part A and Part B mixed immediately before use) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Signaling Pathway
The anti-inflammatory effects of compounds from Sarcandra glabra are often associated with the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Potential inhibition of the NF-κB pathway by this compound analogs.
Illuminating the Biological Targets of Sarcandrone A: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Sarcandrone A, a dimeric flavonoid isolated from the medicinal plant Sarcandra glabra, has emerged as a compound of interest in pharmacological research. While direct experimental validation of its specific biological targets remains limited in publicly available literature, the well-documented anti-cancer, anti-inflammatory, and antioxidant properties of its host plant provide a valuable framework for inferring its potential mechanisms of action. This guide offers a comparative analysis of the known biological targets of key bioactive compounds from Sarcandra glabra and cross-validates them against established alternative compounds that modulate the same signaling pathways.
This comparative guide is designed to be an objective resource, presenting available experimental data to aid researchers in navigating the therapeutic potential of this compound and its related compounds.
Unveiling the Molecular Landscape of Sarcandra glabra's Bioactive Compounds
Sarcandra glabra is a rich source of various bioactive molecules, including sesquiterpenoids, flavonoids, and phenolic acids. While this compound's specific targets are still under investigation, several other constituents of the plant have been shown to exert their effects through defined signaling pathways. Understanding these pathways is crucial for postulating the potential therapeutic avenues of this compound.
An ethyl acetate extract of Sarcandra glabra demonstrated growth-inhibitory effects on the human leukemic HL-60 cell line, suggesting interference with DNA replication and cell cycle arrest at the S phase, ultimately leading to apoptosis. This was accompanied by an upregulation of the pro-apoptotic Bax/Bcl-2 ratio[1][2][3]. Furthermore, a network pharmacology study on Sarcandra glabra for the treatment of pancreatic cancer identified 20 active components and 70 potential targets, with key hub genes including CASP3, MMP9, CCND1, EGF, MMP2, CASP8, ERBB2, STAT1, and PPARG. The study suggested that the plant's therapeutic effects may be mediated through pathways such as p53 signaling and transcriptional dysregulation in cancer[4].
This guide will focus on three prominent and relatively well-studied compounds from Sarcandra glabra to infer the potential activity of this compound: Isofraxidin , Rosmarinic Acid , and Lindenane Sesquiterpenoids .
Comparative Analysis of Biological Targets
The following sections provide a detailed comparison of the known biological targets of compounds from Sarcandra glabra with well-established alternative inhibitors.
EGFR/Akt Signaling Pathway
Inferred Target for this compound (via Isofraxidin): The epidermal growth factor receptor (EGFR) and the downstream serine/threonine kinase Akt (also known as protein kinase B) are critical components of a signaling pathway that regulates cell proliferation, survival, and migration. Dysregulation of this pathway is a hallmark of many cancers.
Supporting Evidence from Sarcandra glabra: Isofraxidin , a coumarin found in Sarcandra glabra, has been shown to inhibit the proliferation, migration, and invasion of A549 human lung cancer cells. Mechanistic studies revealed that isofraxidin achieves this by inhibiting the phosphorylation of EGFR, Akt, and extracellular signal-regulated kinase (ERK)[5]. It also demonstrated the ability to block the Akt pathway in human colorectal cancer cells, leading to decreased proliferation and induction of apoptosis[6].
Alternative Compound: Gefitinib is a well-characterized and clinically approved EGFR inhibitor used in the treatment of non-small cell lung cancer.
Experimental Data Comparison:
| Compound | Target(s) | Cell Line | Assay | Endpoint | Result (IC50/Effect) | Reference |
| Isofraxidin | p-EGFR, p-Akt, p-ERK | A549 (Lung Cancer) | Western Blot | Protein Phosphorylation | Inhibition of phosphorylation | [5] |
| Isofraxidin | Akt pathway | HT-29, SW-480 (Colorectal Cancer) | Western Blot, CCK-8, Colony Formation | Protein Phosphorylation, Cell Proliferation | Inhibition of p-Akt, Reduced proliferation | [6] |
| Gefitinib | EGFR | Various Cancer Cell Lines | Kinase Assay | Enzyme Inhibition | IC50 ~2-37 nM | (General Knowledge) |
Experimental Protocols:
-
Western Blot Analysis for Protein Phosphorylation:
-
Treat cells (e.g., A549) with varying concentrations of the test compound (e.g., Isofraxidin) for a specified time.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of the target proteins (e.g., EGFR, Akt, ERK).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) system.
-
-
Cell Proliferation Assay (CCK-8):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound.
-
After the desired incubation period, add CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
NF-κB Signaling Pathway
Inferred Target for this compound (via Rosmarinic Acid and other phenols): Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is a common feature in many cancers, promoting tumor growth and resistance to therapy.
Supporting Evidence from Sarcandra glabra: Rosmarinic Acid , a phenolic compound present in Sarcandra glabra, has been shown to suppress NF-κB signaling in various cancer models, contributing to its anti-tumor effects[7]. Another study on phenolic compounds from Sarcandra glabra identified methyl isorinate as a suppressor of NF-κB activation in LPS-stimulated macrophages[8].
Alternative Compound: BAY 11-7082 is a widely used pharmacological inhibitor of IκBα phosphorylation, which is a key step in the activation of the canonical NF-κB pathway.
Experimental Data Comparison:
| Compound | Target(s) | Cell Line/Model | Assay | Endpoint | Result (IC50/Effect) | Reference |
| Rosmarinic Acid | NF-κB | Rat Glioblastoma Model | Immunohistochemistry | NF-κB expression | Suppression of NF-κB signaling | [7] |
| Methyl Isorinate | NF-κB | RAW264.7 (Macrophages) | Western Blot, Reporter Assay | IκB phosphorylation, NF-κB activity | Suppression of NF-κB activation | [8] |
| BAY 11-7082 | IKKβ (upstream of NF-κB) | Various Cell Lines | Kinase Assay | Enzyme Inhibition | IC50 ~5-10 µM | (General Knowledge) |
Experimental Protocols:
-
NF-κB Reporter Assay:
-
Transfect cells with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
-
Treat the cells with the test compound and a stimulant (e.g., TNF-α or LPS).
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
-
Apoptosis and Cell Cycle Regulation
Inferred Target for this compound (via various Sarcandra glabra constituents): The induction of apoptosis (programmed cell death) and the regulation of the cell cycle are fundamental anti-cancer mechanisms.
Supporting Evidence from Sarcandra glabra:
-
An ethyl acetate extract of Sarcandra glabra induced S-phase cell cycle arrest and apoptosis in HL-60 leukemia cells, associated with an increased Bax/Bcl-2 ratio[1][2][3].
-
Uvangoletin , a dihydrochalcone from Sarcandra glabra, induced apoptosis in hepatocellular carcinoma cells by increasing the expression of cleaved caspases 3 and 8, and Bax, while decreasing Bcl-2 expression[9].
-
Trisarcglaboid A , a lindenane sesquiterpenoid trimer, induced apoptosis in several cancer cell lines, potentially through the activation of the endogenous apoptosis pathway[10].
-
Other lindenane sesquiterpenoid dimers have also shown cytotoxic activity against various cancer cell lines[11][12].
Alternative Compound: Paclitaxel is a well-known mitotic inhibitor that stabilizes microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.
Experimental Data Comparison:
| Compound/Extract | Target(s)/Process | Cell Line | Assay | Endpoint | Result (IC50/Effect) | Reference |
| EA Extract of S. glabra | Cell Cycle, Apoptosis | HL-60 (Leukemia) | Flow Cytometry, Western Blot | S-phase arrest, Increased Bax/Bcl-2 | IC50 = 58 µg/ml | [1][2] |
| Uvangoletin | Apoptosis | HepG2 (Hepatocellular Carcinoma) | Western Blot, Flow Cytometry | Increased cleaved caspases, Bax | Induction of apoptosis | [9] |
| Trisarcglaboid A | Apoptosis | 5 Human Cancer Cell Lines | Cytotoxicity Assay | Cell Viability | IC50 = 1-7 µM | [10] |
| Paclitaxel | Microtubules | Various Cancer Cell Lines | Cell Cycle Analysis | G2/M Arrest | nM range | (General Knowledge) |
Experimental Protocols:
-
Flow Cytometry for Cell Cycle Analysis:
-
Treat cells with the test compound for a specified duration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Annexin V/PI Staining for Apoptosis:
-
Treat cells with the test compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by the bioactive compounds of Sarcandra glabra.
Caption: EGFR/Akt signaling pathway with potential inhibition by Isofraxidin.
Caption: NF-κB signaling pathway with potential inhibition by Rosmarinic Acid.
Caption: Intrinsic apoptosis pathway potentially activated by S. glabra compounds.
Conclusion and Future Directions
While the direct biological targets of this compound require further elucidation through dedicated experimental studies, the analysis of its co-occurring bioactive compounds in Sarcandra glabra provides a strong foundation for inferring its potential anti-cancer mechanisms. The inhibition of key oncogenic signaling pathways such as EGFR/Akt and NF-κB, along with the induction of apoptosis, are recurrent themes in the pharmacological profile of Sarcandra glabra extracts and their isolated constituents.
For researchers and drug development professionals, this comparative guide highlights the therapeutic potential of this class of natural products and underscores the need for further investigation into this compound. Future research should focus on:
-
Target Identification and Validation: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) to identify the direct binding partners of this compound.
-
In Vitro and In Vivo Efficacy Studies: Conducting comprehensive studies to evaluate the anti-cancer activity of purified this compound in a panel of cancer cell lines and in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for its biological activity and to optimize its therapeutic properties.
By systematically exploring the molecular targets and mechanisms of action of this compound, the scientific community can unlock its full potential as a novel therapeutic agent.
References
- 1. Ethyl acetate extract of Chinese medicinal herb Sarcandra glabra induces growth inhibition on human leukemic HL-60 cells, associated with cell cycle arrest and up-regulation of pro-apoptotic Bax/Bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Revealing the multi-target compounds of Sarcandra glabra identification and inhibition of novel target genes for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of isofraxidin against A549 human lung cancer cells via the EGFR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isofraxidin inhibited proliferation and induced apoptosis via blockage of Akt pathway in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory Principles from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uvangoletin, extracted from Sarcandra glabra, exerts anticancer activity by inducing autophagy and apoptosis and inhibiting invasion and migration on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trisarcglaboids A and B, two cytotoxic lindenane sesquiterpenoid trimers with a unique polymerization mode isolated from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sarcandrone A and Parthenolide as Potent Inhibitors of the NF-κB Signaling Pathway
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a detailed head-to-head comparison of Sarcandrone A and the well-characterized inhibitor Parthenolide, focusing on their inhibitory effects on the critical inflammatory signaling pathway, Nuclear Factor-kappa B (NF-κB). This comparison includes quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Introduction to this compound and Parthenolide
This compound is a naturally occurring compound that has demonstrated a range of biological activities, including anti-inflammatory, and antitumor effects. Parthenolide, a sesquiterpene lactone derived from the feverfew plant, is a widely recognized and extensively studied inhibitor of the NF-κB pathway. Both compounds show promise in the development of novel therapeutics for inflammatory diseases and cancer by targeting the NF-κB signaling cascade.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Both this compound and Parthenolide exert their anti-inflammatory effects by intervening in this pathway, ultimately leading to the suppression of pro-inflammatory gene expression.
Figure 1: Simplified diagram of the NF-κB signaling pathway and points of inhibition by this compound and Parthenolide.
Head-to-Head Performance Data
The following table summarizes the available quantitative data on the inhibitory activities of this compound and Parthenolide.
| Parameter | This compound (as Sargaquinoic Acid) | Parthenolide | Reference |
| NF-κB Inhibition (IC50) | Data not available | ~10 µM (LPS-induced, RAW 264.7 cells) | [1] |
| iNOS Protein Expression Inhibition | Strong inhibition at 1.2 µM (LPS-induced, RAW 264.7 cells) | Strong inhibition at 10-20 µM (LPS-induced, RAW 264.7 cells) | [2][3] |
| COX-2 Protein Expression Inhibition | Partial inhibition at 1.2 µM (LPS-induced, RAW 264.7 cells) | Concentration-dependent decrease (10-30 µM, CNE1 & CNE2 cells) | [2] |
Note: Data for this compound is based on studies of Sargaquinoic acid, a closely related compound. Further studies are needed to establish the specific IC50 value for this compound in NF-κB inhibition.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Figure 2: Workflow for the NF-κB Luciferase Reporter Assay.
Methodology:
-
Cell Culture and Transfection: RAW 264.7 macrophage cells are cultured and transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound or Parthenolide for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: After stimulation, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the NF-κB transcriptional activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot for p65, iNOS, and COX-2
Western blotting is employed to determine the protein levels of key components of the NF-κB pathway and its downstream targets.
Figure 3: General workflow for Western Blot analysis.
Methodology:
-
Cell Treatment and Lysis: RAW 264.7 cells are treated as described for the luciferase assay. Total cellular proteins are then extracted using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (p65, iNOS, COX-2, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
Both this compound and Parthenolide demonstrate significant inhibitory effects on the NF-κB signaling pathway, a key mediator of inflammation. While Parthenolide is a well-established inhibitor with a known IC50 for NF-κB inhibition, quantitative data for this compound is still emerging. The available data suggests that this compound is a potent inhibitor of iNOS expression, a downstream target of NF-κB. Further head-to-head studies with standardized experimental conditions are warranted to definitively compare the potency of these two compounds. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses, which will be invaluable for the development of novel anti-inflammatory therapeutics.
References
- 1. A SAR study on a series of synthetic lipophilic chalcones as inhibitor of transcription factor NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarker Changes Induced by a Novel STAT3 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of tumorigenesis, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. Its constitutive activation is observed in a wide array of human cancers, making it a prime target for novel anticancer therapies. This guide provides a framework for validating the biomarker changes induced by a hypothetical novel STAT3 inhibitor, Sarcandrone A, in cancer cells. We will compare its expected performance with known STAT3 inhibitors and provide detailed experimental protocols for key validation assays.
Data Presentation: Comparative Effects of STAT3 Inhibition on Cancer Cell Biomarkers
The following table summarizes the anticipated quantitative data from key experiments designed to validate the efficacy of this compound as a STAT3 inhibitor, benchmarked against a known inhibitor.
| Biomarker/Assay | Parameter Measured | Vehicle Control | This compound (10 µM) | Known STAT3 Inhibitor (e.g., WP1066, 5 µM) | Reference |
| STAT3 Signaling | p-STAT3 (Tyr705) levels | 100% | 15% | 20% | [1] |
| p-JAK2 (Tyr1007/1008) levels | 100% | 25% | 30% | [1] | |
| c-Myc expression | 100% | 30% | 35% | ||
| Cyclin D1 expression | 100% | 40% | 45% | ||
| Cell Viability | Cell Proliferation (MTT Assay) | 100% | 25% | 30% | [1] |
| Apoptosis | Annexin V Positive Cells | 5% | 60% | 55% | |
| Cleaved PARP levels | 100% | 800% | 750% | ||
| Bax/Bcl-2 ratio | 1 | 10 | 8 | ||
| Cell Cycle | G1 Phase Arrest | 45% | 75% | 70% | [2] |
| S Phase | 35% | 10% | 15% | [2] | |
| G2/M Phase | 20% | 15% | 15% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for STAT3 Pathway Proteins
-
Objective: To determine the effect of this compound on the phosphorylation of STAT3 and JAK2, and the expression of downstream target proteins.
-
Cell Culture and Treatment: Human gastric cancer cells (AGS) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded at a density of 2 x 10^6 cells per 100-mm dish and allowed to adhere overnight. Cells are then treated with vehicle control, this compound (10 µM), or a known STAT3 inhibitor for 24 hours.
-
Protein Extraction and Quantification: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Immunoblotting: Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), STAT3, p-JAK2, JAK2, c-Myc, Cyclin D1, and β-actin. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to β-actin.
Cell Viability Assay (MTT)
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Procedure: AGS cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well. After 24 hours, cells are treated with various concentrations of this compound or a known STAT3 inhibitor for 48 hours. MTT reagent (5 mg/mL) is then added to each well and incubated for 4 hours. The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure: AGS cells are treated as described for the Western blot analysis. After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's instructions. The stained cells are analyzed by flow cytometry.
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Procedure: AGS cells are treated as described above. After treatment, cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. The fixed cells are then washed, treated with RNase A, and stained with Propidium Iodide (PI). The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in G1, S, and G2/M phases is determined.
Mandatory Visualization
Signaling Pathway Diagram
References
Independent Verification of Sarcandrone A's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcandrone A, a chalcone derived from the plant Sarcandra glabra, has emerged as a bioactive compound with potential therapeutic applications. Initial research has suggested its involvement in modulating critical cellular pathways related to apoptosis and cell proliferation, positioning it as a compound of interest in oncology.[1] This guide provides a comprehensive overview of the current understanding of this compound's mode of action, objectively comparing its performance with other alternatives where data is available, and presenting supporting experimental data and detailed methodologies.
Putative Mode of Action: Induction of Apoptosis
While direct, independent verification studies on this compound's specific mode of action are limited, research on extracts from its source plant, Sarcandra glabra, and related chalcone compounds provides strong evidence for its potential mechanism. The primary proposed mode of action is the induction of apoptosis, or programmed cell death, in cancer cells.
Studies on Sarcandra glabra extracts have demonstrated the ability to inhibit the growth of cancer cells and trigger apoptosis.[1] This process is believed to be mediated through the intrinsic apoptotic pathway, a key signaling cascade that governs cell death.
Key Signaling Pathway: Intrinsic Apoptosis
The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, releasing cytochrome c and activating a cascade of caspases, the executioner enzymes of apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Comparative Analysis
Currently, there is a lack of published studies that directly compare the anti-cancer activity of this compound with other established chemotherapeutic agents. However, based on its classification as a chalcone, a comparison can be drawn with other well-studied chalcones known for their anti-cancer properties.
| Compound | Putative Target/Pathway | Reported IC50 Values (Cancer Cell Line) | Reference |
| This compound | Intrinsic Apoptosis (putative) | Data not available | - |
| Xanthohumol | Multiple pathways including STAT3, NF-κB, and Akt | 10-20 µM (Various cancer cell lines) | General Chalcone Reviews |
| Licochalcone A | PI3K/Akt/mTOR pathway | 5-15 µM (Various cancer cell lines) | General Chalcone Reviews |
| Butein | Multiple pathways including NF-κB and AP-1 | 2-10 µM (Various cancer cell lines) | General Chalcone Reviews |
Note: The IC50 values for chalcones can vary significantly depending on the cancer cell line and experimental conditions. The data presented here is for general comparative purposes.
Experimental Protocols
To facilitate independent verification and further research, detailed protocols for key experiments relevant to this compound's putative mode of action are provided below.
Western Blot Analysis for Bax and Bcl-2 Expression
This protocol details the procedure for assessing the protein levels of Bax and Bcl-2 in cells treated with this compound.
Workflow Diagram:
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Antibody Incubation: The membrane is incubated with primary antibodies against Bax and Bcl-2 overnight at 4°C.[2][3][4][5]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2][4]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the Bax/Bcl-2 ratio is calculated.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
Methodology:
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing gently.[6][7][8][9]
-
RNase Treatment: The fixed cells are washed with PBS and then treated with RNase A to degrade RNA and ensure that PI only binds to DNA.[6][7][9]
-
Propidium Iodide Staining: Cells are stained with a solution containing propidium iodide.[6][7][8][10]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on their fluorescence intensity.[10]
Caspase Activity Assay
This protocol outlines a method to measure the activity of key executioner caspases, such as caspase-3, in response to this compound treatment.
Methodology:
-
Cell Lysis: Treated and untreated cells are lysed to release intracellular contents, including caspases.[11][12][13]
-
Substrate Addition: A fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3) is added to the cell lysates.[11][12][13][14]
-
Incubation: The reaction is incubated at 37°C to allow the active caspases to cleave the substrate.[11][12][13][14]
-
Detection: The fluorescence or absorbance of the cleaved substrate is measured using a microplate reader. The level of caspase activity is proportional to the signal intensity.[13][14][15]
Other Potential Bioactivities
In addition to its putative anti-cancer effects, some in silico and preliminary experimental studies have suggested other potential biological activities for this compound.
-
Anti-HIV Activity: A review article has attributed anti-HIV activity to this compound, although the primary research article providing the experimental data was not readily accessible.[16]
-
Anti-SARS-CoV-2 Potential: In silico molecular docking studies have suggested that this compound and its analogue, Sarcandrone B, may act as potential inhibitors of SARS-CoV-2 proteins.[17][18][19]
-
EGFR Inhibition: Another in silico study has indicated that this compound could be a potential inhibitor of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[17]
It is crucial to note that these findings are largely based on computational predictions and require experimental validation.
Conclusion and Future Directions
This compound is a promising natural product with potential anti-cancer activity, likely mediated through the induction of the intrinsic apoptotic pathway. However, the current body of evidence is largely indirect and requires substantial independent verification. Future research should focus on:
-
Isolation and Purification: Ensuring a highly pure source of this compound for definitive biological testing.
-
In Vitro Validation: Conducting comprehensive in vitro studies on a panel of cancer cell lines to confirm its anti-proliferative and pro-apoptotic effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, gene expression analysis, and proteomics.
-
Comparative Studies: Performing head-to-head comparisons of this compound with established chemotherapeutic agents to determine its relative potency and efficacy.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
The detailed experimental protocols provided in this guide offer a framework for researchers to independently investigate and validate the therapeutic potential of this compound. Through rigorous scientific inquiry, the true mode of action and clinical utility of this natural compound can be fully realized.
References
- 1. This compound | 1190225-47-8 | QXB22547 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. mpbio.com [mpbio.com]
- 13. abcam.com [abcam.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Sarcandrone A
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling Sarcandrone A. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Chemical splash goggles. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use. |
| Lab Coat | Standard laboratory coat. | |
| Apron/Suit | Impervious apron or chemical suit for larger quantities or when splashing is likely. | |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
| Respirator | In the absence of a fume hood or for spill cleanup, a NIOSH-approved respirator for organic vapors and particulates may be necessary. |
Operational Plan for Handling this compound
This section outlines a step-by-step plan for the safe handling of this compound, from receiving to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
Verify that the container is properly labeled.
2. Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
3. Preparation of Solutions:
-
All weighing of powdered this compound and preparation of solutions must be performed in a chemical fume hood.
-
Use a dedicated and properly calibrated balance.
-
Handle the compound gently to avoid creating dust.
-
This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] Use the minimum amount of solvent necessary.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Handling and Experimental Use:
-
Always wear the recommended PPE.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
After handling, wash hands thoroughly with soap and water.
5. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Collect the absorbed material into a sealed container for disposal.
-
For large spills, evacuate the area and follow emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3]
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Potential Biological Effects and Hazards
While a specific toxicological profile for this compound is not available, it is derived from Sarcandra glabra, a plant with known biological activities.[4] Therefore, it should be handled with care, assuming it may be bioactive and potentially hazardous. The general hazards associated with handling fine chemical powders include inhalation, skin, and eye irritation.
This guidance is intended to promote a culture of safety. Always consult with your institution's safety officer for specific protocols and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
